(6R)-ML753286
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16+,17+/m0/s1 |
InChI Key |
XDVXQQDQFWVCAU-YMRXKLBXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H](CC3=C([C@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |
Canonical SMILES |
CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. As an analog of the known BCRP inhibitor Ko143, this compound demonstrates high efficacy in blocking the efflux of BCRP substrate drugs, thereby reversing multidrug resistance in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its relationship with key cellular signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter protein. BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many chemotherapeutic agents, from the cell. This efflux activity reduces the intracellular concentration of these drugs, leading to decreased efficacy and the development of multidrug resistance in cancer.
This compound, as a selective inhibitor, binds to BCRP and prevents the transport of its substrates. This leads to an increased intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in BCRP-overexpressing cancer cells. Preclinical studies have confirmed that ML753286 is a potent inhibitor of BCRP and is selective over other clinically relevant transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).[1]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Notes |
| IC50 | 0.6 µM | BCRP-mediated transport inhibition | IC50 represents the concentration of this compound required to inhibit 50% of BCRP transport activity.[2] |
| Transporter | IC50 (µM) | Selectivity vs. BCRP |
| BCRP | 0.6 | - |
| P-gp | >30 | >50-fold |
| OATP | 39.0 | ~65-fold |
Signaling Pathways
While this compound directly targets the BCRP transporter, its activity is relevant to cellular signaling pathways that regulate BCRP expression and function. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of BCRP. Activation of the PI3K/Akt pathway can lead to increased BCRP expression and its translocation to the plasma membrane, thereby enhancing drug efflux and resistance.
By inhibiting BCRP, this compound can counteract the resistance phenotype promoted by the PI3K/Akt pathway. Therefore, in a therapeutic context, the efficacy of this compound may be enhanced in tumors with activated PI3K/Akt signaling and high BCRP expression.
References
An In-Depth Technical Guide to (6R)-ML753286: A Selective Breast Cancer Resistance Protein (BCRP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-ML753286 is a potent and selective, orally active small molecule inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). As an analogue of the well-characterized BCRP inhibitor Ko143, this compound has demonstrated significant potential in preclinical studies for its ability to reverse BCRP-mediated multidrug resistance and modulate the pharmacokinetics of BCRP substrate drugs. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, experimental protocols, and available preclinical data for this compound, intended to support further research and development efforts.
Core Compound Information
Chemical Identity
This compound is a specific stereoisomer of ML753286. Its chemical structure and properties are detailed below.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₃ |
| Molecular Weight | 355.43 g/mol |
| SMILES | C[C@H]1C(N2--INVALID-LINK--CC3=C(NC4=C3C=CC(OC)=C4)[C@H]2CC(C)C)=O |
| Synonyms | Ko143 analog |
Physicochemical Properties
This compound is characterized by high membrane permeability, a critical attribute for oral bioavailability and interaction with its intracellular target.[1] It has shown stability in plasma across different species, suggesting a favorable profile for in vivo studies.[1]
Mechanism of Action: BCRP Inhibition
This compound functions as a selective inhibitor of the BCRP efflux pump. BCRP is an ATP-dependent transporter highly expressed in various tissues including the gastrointestinal tract, liver, and the blood-brain barrier, where it plays a crucial role in limiting the absorption and distribution of a wide range of xenobiotics, including many anticancer drugs.
By binding to BCRP, this compound allosterically or competitively inhibits the transporter's ability to bind and efflux its substrates. This leads to an increased intracellular concentration of co-administered BCRP substrate drugs, thereby potentially overcoming multidrug resistance in cancer cells or enhancing the oral bioavailability and systemic exposure of therapeutic agents.
The inhibitory potency of this compound against BCRP has been determined to be an IC₅₀ of 0.6 μM.[2]
Signaling Pathways Associated with BCRP
The expression and activity of BCRP are regulated by complex signaling networks within the cell. Inhibition of BCRP by molecules like this compound can have downstream effects on these pathways, and conversely, the status of these pathways can influence the efficacy of BCRP inhibitors.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance. Activation of this pathway has been linked to the upregulation of BCRP expression. Therefore, inhibition of BCRP by this compound in cancer cells may synergize with therapies targeting the PI3K/Akt pathway.
Caption: PI3K/Akt pathway leading to BCRP expression and its inhibition by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival. Activation of the MAPK/ERK pathway can also modulate BCRP expression, contributing to drug resistance.
Caption: MAPK/ERK pathway influencing BCRP expression and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections outline standardized methodologies for key in vitro assays.
BCRP Inhibition Assay (Vesicular Transport)
This assay directly measures the ability of a test compound to inhibit BCRP-mediated transport of a known substrate into inside-out membrane vesicles.
Caption: Workflow for the BCRP vesicular transport inhibition assay.
Methodology:
-
Preparation: Prepare inside-out membrane vesicles from cells overexpressing human BCRP.
-
Reaction Mixture: In a 96-well plate, combine the membrane vesicles (typically 5-10 µg of protein) with a known BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate at a concentration below its Km).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Ko143) and a vehicle control.
-
Initiation: Initiate the transport reaction by adding ATP. A control without ATP is included to determine passive diffusion.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) during which transport is linear.
-
Termination: Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Quantification: Wash the filters to remove non-transported substrate. Measure the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the control and determine the IC₅₀ value by non-linear regression analysis.
Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for assessing intestinal drug permeability and identifying substrates and inhibitors of efflux transporters like BCRP.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer Yellow.
-
Assay Setup:
-
A to B Transport (Apical to Basolateral): Add the test compound, this compound, to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.
-
B to A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) chamber and fresh assay buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method, typically LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is indicative of active efflux. To confirm BCRP-mediated efflux, the assay can be repeated in the presence of a known BCRP inhibitor.
-
Preclinical Data
In Vitro ADME Profile of ML753286
Preclinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of ML753286.
| Parameter | Result | Species |
| BCRP Inhibition (IC₅₀) | 0.6 µM | Human |
| Permeability | High | Caco-2 |
| Efflux Substrate | No | Caco-2 |
| Metabolic Stability | Low to medium clearance | Rodent and Human Liver S9 |
| Plasma Stability | Stable | Cross-species |
Data for ML753286 (racemate or unspecified isomer)[1]
In Vivo Pharmacokinetics and Efficacy of ML753286
In vivo studies in rodents have demonstrated the ability of ML753286 to inhibit BCRP function.
| Species | Route | Dose | Effect |
| Mice | Oral | 50-300 mg/kg | Inhibition of BCRP function |
| Mice | Intravenous | 20 mg/kg | Inhibition of BCRP function |
| Rats | Oral | 25 mg/kg | Inhibition of BCRP function |
Data for ML753286 (racemate or unspecified isomer)[1]
These studies show that orally or intravenously administered ML753286 can effectively inhibit BCRP in vivo, leading to increased oral absorption and reduced clearance of a BCRP substrate, sulfasalazine.[1]
Conclusion
This compound is a promising, selective BCRP inhibitor with favorable preclinical characteristics, including high permeability and in vivo efficacy. Its ability to modulate the function of a key drug efflux transporter makes it a valuable tool for research into overcoming multidrug resistance in oncology and for improving the pharmacokinetic properties of a wide range of therapeutic agents. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
References
(6R)-ML753286 as a BCRP Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily. It is an efflux transporter that plays a crucial role in the disposition of a wide range of xenobiotics, including many therapeutic agents. The overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), limiting the efficacy of anticancer drugs. Consequently, the development of potent and selective BCRP inhibitors is a key strategy to overcome MDR and improve therapeutic outcomes. This technical guide provides an in-depth overview of ML753286, with a focus on the (6R) enantiomer, as a potent inhibitor of BCRP.
Core Compound Profile: ML753286
ML753286 is a potent and selective BCRP inhibitor, identified as an analog of Ko143.[1][2] It exhibits significantly improved pharmacokinetic properties compared to its parent compound, making it a valuable tool for in vitro and in vivo studies of BCRP function.[2][3]
Quantitative Data on BCRP Inhibition and Pharmacokinetics
The following tables summarize the key quantitative data for ML753286, primarily based on studies of the (S)-enantiomer or the unspecified mixture. One vendor source attributes the same IC50 value to the (6R)-isomer, though the primary research has not been found to corroborate this specific data point.
| Parameter | Value | Notes | Reference |
| BCRP IC50 | 0.6 µM | Measured on BCRP efflux transporter. | [3] |
| Property | Observation | Species | Reference |
| Selectivity | No significant inhibition of P-glycoprotein (P-gp), Organic Anion-Transporting Polypeptide (OATP), or major Cytochrome P450s (CYPs). | In vitro | [2] |
| Permeability | High | In vitro | [2] |
| Efflux Transporter Substrate | No | In vitro | [2] |
| Metabolic Stability | Low to medium clearance in liver S9 fractions. Stable in plasma. | Rodent, Human | [2] |
| Pharmacokinetics (in vivo) | Lower clearance and higher bioavailability compared to Ko143. | Rats | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed descriptions of common experimental protocols used to characterize BCRP inhibitors like ML753286.
BCRP Inhibition Assay (Vesicular Transport Assay)
This assay directly measures the ability of a test compound to inhibit the transport of a known BCRP substrate into inside-out membrane vesicles overexpressing BCRP.
Materials:
-
Inside-out membrane vesicles from cells overexpressing human BCRP (e.g., Sf9 or HEK293 cells).
-
A fluorescent or radiolabeled BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate, Prazosin, Rosuvastatin, or Lucifer Yellow).[2][4]
-
Test compound: (6R)-ML753286.
-
Positive control inhibitor (e.g., Ko143).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ATP).
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound and the positive control in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the BCRP-expressing membrane vesicles, the probe substrate, and either the test compound, positive control, or vehicle (DMSO).
-
Initiation of Transport: Initiate the transport reaction by adding ATP to the wells. For background controls, ATP is omitted.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).
-
Termination of Reaction: Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound substrate.
-
Quantification:
-
For radiolabeled substrates, add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, lyse the vesicles and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the substrate transport in the presence of the test compound to the control (vehicle) wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based BCRP Inhibition Assay (e.g., Caco-2 or MDCKII-BCRP)
This assay assesses the ability of a compound to inhibit BCRP-mediated efflux in a cellular context, providing insights into its potential for drug-drug interactions at biological barriers.
Materials:
-
A polarized cell line overexpressing BCRP (e.g., Caco-2 or MDCKII-BCRP) grown on permeable supports (e.g., Transwell™ inserts).
-
A known BCRP substrate that is poorly permeable (e.g., Hoechst 33342, pheophorbide A).[5]
-
Test compound: this compound.
-
Positive control inhibitor (e.g., Ko143).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport medium.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Culture: Culture the BCRP-expressing cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed.
-
Compound Treatment: Pre-incubate the cell monolayers with various concentrations of this compound or the positive control in the transport medium.
-
Substrate Addition: Add the BCRP substrate to the apical or basolateral compartment of the permeable support.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 1-2 hours).
-
Quantification of Intracellular Accumulation:
-
Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader.
-
Alternatively, detach the cells and measure the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: Determine the increase in intracellular substrate accumulation in the presence of the inhibitor compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.
Signaling Pathways and Mechanism of Action
The expression and activity of BCRP are not static but are regulated by complex intracellular signaling pathways. Understanding these pathways is critical for contextualizing the action of BCRP inhibitors. The PI3K/Akt/mTOR pathway has been identified as a key regulator of BCRP.
PI3K/Akt/mTOR Signaling Pathway in BCRP Regulation
Activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is frequently observed in cancer and contributes to drug resistance. This pathway can upregulate BCRP expression and promote its translocation to the plasma membrane, thereby enhancing its drug efflux activity.[5][6]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling cascade and its influence on BCRP.
Caption: The PI3K/Akt/mTOR pathway promotes BCRP expression and function, leading to drug resistance.
Experimental Workflow for BCRP Inhibition
The general workflow for identifying and characterizing a BCRP inhibitor like this compound involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for the characterization of a novel BCRP inhibitor.
Logical Relationship of BCRP Inhibition and Reversal of Multidrug Resistance
The primary therapeutic rationale for developing BCRP inhibitors is to reverse MDR in cancer cells. The logical flow is straightforward: BCRP expels anticancer drugs, leading to reduced intracellular concentrations and consequently, drug resistance. A BCRP inhibitor blocks this efflux, restoring the intracellular drug concentration and sensitizing the cancer cells to the therapeutic agent.
Caption: Inhibition of BCRP by this compound restores cancer cell sensitivity to chemotherapy.
Conclusion
ML753286 is a potent and selective BCRP inhibitor with a favorable pharmacokinetic profile, making it a superior research tool compared to older inhibitors like Ko143. While the majority of the research has been conducted on the (S)-enantiomer, the available information suggests that ML753286, and by extension its (6R) isomer, holds significant promise for further investigation in overcoming BCRP-mediated multidrug resistance. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of drug development and cancer therapeutics. Further studies are warranted to specifically delineate the activity and properties of the this compound enantiomer.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a new inhibitor of breast cancer resistance protein with significantly improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6R)-ML753286: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance in cancer. As an isomer of ML753286 and an analog of the well-characterized BCRP inhibitor Ko143, this compound presents a promising scaffold for the development of agents to overcome chemotherapy resistance.[1] This technical guide provides a comprehensive overview of the chemical structure, a putative synthesis pathway, and the biological context of this compound, with a focus on its inhibitory action on BCRP and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.43 g/mol .[1] Its structure is characterized by a tetracyclic core, which is fundamental to its interaction with the BCRP transporter.
SMILES: C[C@H]1C(N2--INVALID-LINK--CC3=C(NC4=C3C=CC(OC)=C4)[C@H]2CC(C)C)=O[1]
2D Structure:
Caption: 2D chemical structure of this compound.
Putative Synthesis Protocol
Key Stages:
-
Formation of the Tetrahydro-β-carboline Core: A key step would be the Bischler–Napieralski reaction of an amide derived from 6-methoxy-L-tryptophan methyl ester and isovaleric acid, followed by a substrate-controlled stereoselective reduction of the resulting imine to form the tetrahydro-β-carboline core.
-
Diketopiperazine Ring Formation: The diketopiperazine ring is typically formed through the cyclization of a dipeptide precursor. In this case, it would likely involve the coupling of the tetrahydro-β-carboline intermediate with an appropriate amino acid derivative, followed by cyclization.
-
Introduction of the (6R) Stereocenter: The specific stereochemistry at the 6-position would be established either through the use of a chiral starting material or through a stereoselective reaction during the synthesis.
Experimental Workflow for Synthesis:
Caption: Putative synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), with a reported IC₅₀ of 0.6 μM.[1] BCRP is an efflux transporter that actively pumps a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells, thereby conferring multidrug resistance.
BCRP Inhibition
The primary mechanism of action of this compound is the direct inhibition of the transport function of BCRP. By binding to the transporter, likely within the transmembrane domain, it prevents the efflux of BCRP substrates, leading to their intracellular accumulation and enhanced cytotoxic effect in cancer cells.
Signaling Pathways
The expression and activity of BCRP are regulated by various intracellular signaling pathways. A key pathway implicated in BCRP-mediated drug resistance is the PI3K/Akt pathway . Hyperactivation of this pathway is frequently observed in cancer and can lead to the upregulation of BCRP expression. While direct studies on the effect of this compound on the PI3K/Akt pathway are lacking, its role as a BCRP inhibitor suggests that it can counteract the downstream effects of this pathway in promoting drug resistance.
Signaling Pathway Diagram:
References
An In-depth Technical Guide to (6R)-ML753286: A Selective Breast Cancer Resistance Protein (BCRP) Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental methodologies related to (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Core Chemical Properties
This compound is an orally active small molecule that has demonstrated significant potential in overcoming multidrug resistance mediated by the BCRP transporter.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₃O₃ | [1] |
| Molecular Weight | 355.43 g/mol | [1] |
| IUPAC Name | (6R)-6-((4-methoxy-1H-indol-2-yl)methyl)-3-(2-methylpropyl)-6-methylpiperazine-2,5-dione | Inferred from chemical structure |
| CAS Number | Not available | |
| Physical State | Solid | |
| Solubility | Information not publicly available | |
| Melting Point | Information not publicly available | |
| Boiling Point | Information not publicly available |
Mechanism of Action: BCRP Inhibition
This compound functions as a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][3] BCRP is an ATP-dependent efflux transporter that plays a crucial role in the disposition of a wide range of xenobiotics, including many anticancer drugs.[3] By actively pumping these drugs out of cancer cells, BCRP can significantly reduce their intracellular concentration, leading to multidrug resistance.
The inhibitory action of this compound on BCRP leads to an increased intracellular accumulation of co-administered BCRP substrate drugs in cancer cells, thereby restoring their therapeutic efficacy. The reported half-maximal inhibitory concentration (IC₅₀) for this compound against BCRP is 0.6 μM.[1][2]
References
The Discovery and Synthesis of (6R)-ML753286: A Potent and Selective BCRP Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-ML753286 is a novel, potent, and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer and affecting drug disposition. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in the fields of oncology, pharmacology, and medicinal chemistry.
Introduction: The Challenge of BCRP-Mediated Multidrug Resistance
The efficacy of numerous chemotherapeutic agents is hampered by the development of multidrug resistance (MDR), a phenomenon whereby cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ABC transporters, which function as ATP-dependent efflux pumps, actively extruding cytotoxic drugs from cancer cells and thereby reducing their intracellular concentration and therapeutic effect.
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent member of the ABC transporter superfamily. BCRP is a 72-kDa half-transporter that forms functional homodimers or oligomers in the plasma membrane. It possesses a broad substrate specificity, transporting a wide range of anticancer drugs, including topotecan, irinotecan, methotrexate, and mitoxantrone, as well as various other xenobiotics and endogenous molecules. High expression of BCRP has been observed in numerous cancer types and is associated with poor clinical outcomes. Therefore, the development of potent and selective BCRP inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer chemotherapy.
Discovery of this compound: A Ko143 Analog with Enhanced Properties
This compound was identified through a medicinal chemistry campaign aimed at developing analogs of Ko143, a known potent but metabolically labile BCRP inhibitor. The discovery process focused on modifying the Ko143 scaffold to improve metabolic stability and pharmacokinetic properties while retaining high inhibitory potency and selectivity for BCRP.
This compound, also referred to in the literature as compound '99', emerged from a series of tetrahydro-β-carboline derivatives. A key finding during its development was the critical importance of stereochemistry for its biological activity. The diastereoisomer of this compound was found to be inactive, highlighting the specific spatial arrangement required for effective interaction with the BCRP transporter. This stereoselectivity underscores the well-defined nature of the inhibitor binding site on BCRP.
Synthesis of this compound
The synthesis of this compound is based on established methods for the construction of the tetrahydro-β-carboline scaffold, which is also present in the parent compound, Ko143. The following represents a plausible synthetic route based on the available literature for related analogs.
Proposed Synthetic Scheme
A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.
The synthesis commences with the Pictet-Spengler reaction between a protected L-tryptophan derivative and an appropriate aldehyde to stereoselectively form the tetrahydro-β-carboline core. Subsequent functional group manipulations, including amide coupling and cyclization, lead to the final product. The stereochemistry at the 6-position is dictated by the starting L-tryptophan derivative and is maintained throughout the synthetic sequence.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of BCRP-mediated drug efflux. In vitro studies have demonstrated its ability to reverse BCRP-mediated resistance to various anticancer drugs.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay System | Reference |
| BCRP IC50 | 0.6 µM | BCRP-overexpressing cells | [1] |
| P-gp Inhibition | No significant inhibition | P-gp overexpressing cells | [2] |
| OATP Inhibition | No significant inhibition | OATP-expressing systems | [2] |
As shown in Table 1, this compound exhibits high potency against BCRP with an IC50 value of 0.6 µM[1]. Importantly, it demonstrates excellent selectivity, with no significant inhibitory activity against other clinically relevant drug transporters such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)[2]. This selectivity is a crucial attribute for a clinical candidate, as it minimizes the potential for off-target effects and complex drug-drug interactions.
Preclinical Pharmacokinetics and ADME Properties
The preclinical absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound have been evaluated in rodents. These studies indicate that the compound possesses favorable characteristics for in vivo applications.
Table 2: Summary of Preclinical Pharmacokinetic and ADME Properties of this compound
| Parameter | Observation | Species | Reference |
| Oral Bioavailability | Effective at oral doses of 50-300 mg/kg | Mice and Rats | [2] |
| Plasma Stability | Stable in plasma | Rodents and Human | [2] |
| Metabolic Stability | Low to medium clearance in liver S9 fractions | Rodents and Human | [2] |
| Permeability | High permeability | In vitro models | [2] |
| Efflux Substrate | Not a substrate for major efflux transporters | In vitro models | [2] |
This compound has been shown to be orally active, effectively inhibiting BCRP function in mice and rats at doses ranging from 50 to 300 mg/kg[2]. It exhibits good stability in plasma and has a low to medium clearance in liver microsomal fractions, suggesting a reasonable metabolic half-life[2]. Its high permeability and the fact that it is not a substrate for major efflux transporters contribute to its favorable pharmacokinetic profile[2].
Mechanism of Action: Inhibition of BCRP-Mediated Efflux
The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter. BCRP utilizes the energy from ATP hydrolysis to actively transport its substrates out of the cell. By binding to BCRP, this compound prevents the efflux of co-administered anticancer drugs, leading to their intracellular accumulation and enhanced cytotoxicity in cancer cells.
Figure 1: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally related tetrahydro-β-carboline analogs.
-
Step 1: Pictet-Spengler Reaction. To a solution of N-Boc-L-tryptophan methyl ester in a suitable solvent (e.g., dichloromethane), add isobutyraldehyde. The reaction is typically catalyzed by a Lewis acid (e.g., trifluoroacetic acid) and stirred at room temperature until completion. The product, a mixture of diastereomers, is purified by column chromatography to isolate the desired (1R,3S)-diastereomer.
-
Step 2: Amide Coupling. The isolated tetrahydro-β-carboline is deprotected (e.g., removal of the Boc group with TFA) and then coupled with a suitably protected glutamic acid derivative (e.g., N-Fmoc-L-glutamic acid γ-tert-butyl ester) using a standard peptide coupling reagent (e.g., HATU, HOBt, and DIPEA) in a solvent like DMF.
-
Step 3: Deprotection and Cyclization. The Fmoc protecting group is removed using a base (e.g., piperidine in DMF). The resulting free amine undergoes spontaneous intramolecular cyclization to form the diketopiperazine ring.
-
Step 4: Final Deprotection. The tert-butyl ester is removed under acidic conditions (e.g., TFA in dichloromethane) to yield the final product, this compound. The product is purified by preparative HPLC.
In Vitro BCRP Inhibition Assay (Vesicular Transport Assay)
This protocol describes a common method to assess the inhibitory potential of a compound on BCRP-mediated transport using inside-out membrane vesicles prepared from cells overexpressing BCRP.
-
Preparation of Vesicles: Inside-out membrane vesicles are prepared from Sf9 insect cells or HEK293 cells overexpressing human BCRP.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0).
-
Reaction Mixture: In a 96-well plate, combine the BCRP-containing membrane vesicles, the test compound (this compound at various concentrations), and a known BCRP substrate (e.g., [³H]-methotrexate or estrone-3-sulfate).
-
Initiation of Transport: The transport reaction is initiated by the addition of ATP. Control reactions are performed in the presence of AMP instead of ATP to determine ATP-independent substrate association with the vesicles.
-
Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
Termination and Filtration: The reaction is stopped by the addition of ice-cold wash buffer. The mixture is then rapidly filtered through a glass fiber filter plate to separate the vesicles from the assay medium.
-
Quantification: The amount of radiolabeled substrate trapped inside the vesicles is quantified by liquid scintillation counting.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the counts in the AMP-containing wells from the ATP-containing wells. The percent inhibition by the test compound is calculated relative to the control (no inhibitor). IC50 values are determined by non-linear regression analysis.
Logical Workflow for BCRP Inhibitor Discovery and Development
The discovery and development of a BCRP inhibitor like this compound follows a structured workflow.
Figure 2: A generalized workflow for the discovery and development of a BCRP inhibitor.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective BCRP inhibitors. Its high potency, selectivity, and favorable preclinical pharmacokinetic profile make it a valuable tool for studying the role of BCRP in vitro and in vivo, and a promising candidate for further development as an MDR reversal agent in cancer therapy.
Future research should focus on detailed in vivo efficacy studies in combination with various BCRP substrate chemotherapeutics in different cancer models. Further investigation into its safety profile and potential for drug-drug interactions will be crucial for its translation to the clinic. The stereoselective synthesis and potent activity of this compound also provide a valuable structural template for the design of next-generation BCRP inhibitors with even further improved properties.
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical ADME Properties of (6R)-ML753286: A Technical Guide
This technical guide provides an in-depth overview of the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP). The information herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Preclinical ADME Profile
This compound has been characterized through a series of in vitro ADME assays to evaluate its potential as a drug candidate. These studies have demonstrated its high permeability, moderate metabolic stability, and specific interaction with the BCRP transporter.[1]
Data Summary
The following tables summarize the key quantitative data from preclinical ADME studies of this compound.
Table 1: In Vitro Permeability of this compound
| Assay System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Caco-2 Cells | High (Specific value not publicly available) | Not an efflux transporter substrate | High Permeability |
Data adapted from preclinical studies.[1]
Table 2: In Vitro Metabolic Stability of this compound
| Test System | Clearance | Classification |
| Rodent Liver S9 Fractions | Low to Medium | Moderately Stable |
| Human Liver S9 Fractions | Low to Medium | Moderately Stable |
Data adapted from preclinical studies.[1]
Table 3: Transporter Interaction Profile of this compound
| Transporter | Interaction | Specificity |
| BCRP (ABCG2) | Potent Inhibitor | Selective |
| P-glycoprotein (P-gp) | No significant inhibition | Selective |
| Organic Anion-Transporting Polypeptide (OATP) | No significant inhibition | Selective |
Data adapted from preclinical studies.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays typically used to characterize compounds like this compound.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.[2][3][4]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[2][5]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound, this compound, is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).
-
Sampling: At predetermined time points, samples are taken from the receiver compartment (basolateral for A-to-B, apical for B-to-A).
-
Quantification: The concentration of this compound in the samples is determined using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Liver S9 Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by a broad range of phase I and phase II enzymes present in the liver S9 fraction.[6][7][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver S9 fraction from the desired species (e.g., human, rat, mouse) in a suitable buffer.
-
Cofactor Addition: The reaction is initiated by adding cofactors such as NADPH and UDPGA to support phase I and phase II metabolic reactions, respectively.
-
Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound, this compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.
BCRP Inhibition Assay
This assay determines the potential of a compound to inhibit the BCRP transporter.[9][10]
-
Test System: A cellular system overexpressing BCRP, such as MDCKII-BCRP cells, or membrane vesicles containing BCRP are used.[9]
-
Probe Substrate: A known fluorescent or radiolabeled BCRP substrate (e.g., pheophorbide A, estrone-3-sulfate) is used.
-
Incubation: The test system is incubated with the probe substrate in the presence and absence of various concentrations of the test compound, this compound.
-
Measurement of Transport: The amount of probe substrate transported across the cell monolayer or into the membrane vesicles is measured. This can be done by quantifying fluorescence or radioactivity.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the probe substrate transport (IC₅₀) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Mechanism of BCRP Inhibition by this compound
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining compound permeability using the Caco-2 assay.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. mttlab.eu [mttlab.eu]
- 7. mttlab.eu [mttlab.eu]
- 8. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BCRP Inhibition | Evotec [evotec.com]
- 10. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
(6R)-ML753286 Pharmacokinetics in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of (6R)-ML753286 in rodent models. This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a tool to probe BCRP function and as a potential co-therapeutic agent.
Executive Summary
This compound, an analog of Ko143, has been evaluated in preclinical studies involving both mice and rats to characterize its pharmacokinetic profile. It is a potent inhibitor of BCRP but not P-glycoprotein (P-gp), organic anion-transporting polypeptides (OATPs), or major cytochrome P450s (CYPs).[1] The compound exhibits high permeability and is not a substrate of efflux transporters.[1] It demonstrates low to medium clearance in rodent and human liver S9 fractions and is stable in the plasma of various species.[1] In vivo studies have confirmed its ability to inhibit BCRP function in both mice and rats at specific doses.[1]
Quantitative Pharmacokinetic Data
While the primary literature provides dosing information, specific quantitative pharmacokinetic parameters for this compound are not fully detailed in publicly available abstracts. However, data for the closely related (S)-enantiomer, (S)-ML753286, in rats offer valuable insights into the compound's behavior.
Table 1: Pharmacokinetic Parameters of (S)-ML753286 in Sprague-Dawley Rats
| Parameter | Intravenous (2.0 mg/kg) | Oral (20 mg/kg) |
| Clearance (CL) | 1.54 L/h/kg | - |
| Bioavailability (F) | - | 123% |
| Half-life (t1/2) | 0.9 h | 2.0 h |
Data sourced from Li et al. (2016) for the (S)-enantiomer.
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are based on the available literature and general practices in the field.
Animal Models
-
Mice: Wild-type and Bcrp knockout (Abcg2-/-) FVB mice were used.[1]
-
Rats: Male Sprague-Dawley or Wistar rats were utilized in the studies.[1]
Dosing and Administration
-
Mice (Oral): A single dose of 50-300 mg/kg was administered.[1]
-
Rats (Intravenous): A single dose of 20 mg/kg was administered.[1]
-
Rats (Oral): A single dose of 25 mg/kg was administered.[1]
-
Formulation: For the related (S)-enantiomer, the compound was formulated in 0.5% HPMC/0.2% Tween80 for both intravenous and oral administration.
Sample Collection and Analysis
-
Blood Sampling: For studies on the (S)-enantiomer, blood samples (approximately 200 µL) were collected from the jugular vein at predose and at 0.083, 0.25, 0.5, 1, 4, 8, and 24 hours post-dose into tubes containing K2EDTA.
-
Plasma Processing: Whole blood was centrifuged to separate plasma, which was then stored at approximately 4°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for such studies.
Mechanism of Action and Experimental Workflow Visualization
To better illustrate the underlying principles and processes, the following diagrams have been generated using the DOT language.
Signaling Pathway: BCRP Inhibition by this compound
Caption: Mechanism of BCRP inhibition by this compound.
Experimental Workflow: Rodent Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Discussion and Conclusion
The available data indicate that this compound is a selective and stable BCRP inhibitor with a pharmacokinetic profile suitable for in vivo studies in rodents. The high oral bioavailability observed for its (S)-enantiomer suggests that the compound is well-absorbed. The ability to inhibit BCRP at relevant doses in both mice and rats makes it a valuable tool for investigating the role of this transporter in drug disposition and for potentially overcoming BCRP-mediated drug resistance. Further studies detailing the full pharmacokinetic parameters of the (6R)-enantiomer would be beneficial for a more complete understanding of its in vivo behavior and for guiding its use in future research.
References
The Role of (6R)-ML753286 in Drug Transport Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial ATP-binding cassette (ABC) transporter. BCRP plays a significant role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs by limiting their absorption and facilitating their excretion. This technical guide provides an in-depth overview of the role of this compound in drug transport studies, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. This compound, an analog of Ko143, has been developed to overcome the limitations of earlier BCRP inhibitors, such as non-specificity and instability.[1]
Core Mechanism of Action
This compound functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively pump a wide variety of substrates out of cells. This process is a key mechanism of cellular detoxification and contributes to the barrier function in tissues like the intestine, blood-brain barrier, and placenta. In cancer cells, overexpression of BCRP can lead to the efflux of chemotherapeutic agents, rendering the cells resistant to treatment. This compound binds to BCRP, likely at the substrate-binding domain, and prevents the transport of BCRP substrates, thereby increasing their intracellular concentration.
Figure 1: Mechanism of BCRP inhibition by this compound.
Quantitative Data
This compound is a highly potent inhibitor of BCRP. The following table summarizes the key quantitative data available for its stereoisomer, (S)-ML753286, which is also a potent BCRP inhibitor. It is important to note that while the (6R) enantiomer is specified in the topic, much of the publicly available data refers to the (S) enantiomer or the racemic mixture.
| Parameter | Value | Transporter | Assay System | Reference |
| IC50 | 0.6 µM | BCRP (ABCG2) | BCRP efflux transporter assay | [2][3] |
Note: This data is for (S)-ML753286. Further studies may be required to fully characterize the enantiomer-specific activity of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of BCRP inhibition. The following sections provide methodologies for key in vitro assays used to characterize compounds like this compound. While the specific protocols used for the preclinical characterization of this compound are not fully detailed in the public domain, the following represent standard and widely accepted methods in the field.
BCRP Inhibition Assay (Vesicle-Based)
This assay utilizes inside-out membrane vesicles prepared from cells overexpressing human BCRP to directly measure the inhibition of transporter-mediated substrate uptake.
Materials:
-
BCRP-expressing membrane vesicles
-
A suitable BCRP substrate (e.g., [³H]-Estrone-3-sulfate, [³H]-mitoxantrone, or a fluorescent substrate)
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ATP)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Protocol:
-
Thaw BCRP membrane vesicles on ice.
-
Prepare a reaction mixture containing the assay buffer, ATP, and the BCRP substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., Ko143) and a vehicle control (e.g., DMSO).
-
Initiate the transport reaction by adding the membrane vesicles to the reaction mixture.
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold wash buffer to remove unbound substrate.
-
Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Figure 2: Workflow for a vesicle-based BCRP inhibition assay.
Caco-2 Bidirectional Permeability Assay
This assay is used to assess the potential of a compound to be a substrate or inhibitor of efflux transporters, including BCRP, in a cell-based model that mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS) or other transport medium
-
This compound and a known BCRP substrate
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
To assess if a compound is a BCRP substrate, add the compound to either the apical (A) or basolateral (B) chamber and measure its appearance in the opposite chamber over time. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
-
To assess BCRP inhibition, perform the bidirectional transport of a known BCRP substrate in the presence and absence of this compound.
-
Add the BCRP substrate and this compound to the donor chamber (apical or basolateral).
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the BCRP substrate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and determine the effect of this compound on the efflux ratio of the BCRP substrate. A significant reduction in the efflux ratio in the presence of this compound indicates BCRP inhibition.
Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS for quantification
Protocol:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add this compound to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t½) and intrinsic clearance (CLint).
Preclinical Pharmacokinetic Profile
Preclinical studies in rats have shown that (S)-ML753286 exhibits a favorable pharmacokinetic profile with lower clearance and higher bioavailability compared to other BCRP inhibitors.[3] A study on ML753286 (chirality not specified) indicated it has high permeability and is not a substrate of efflux transporters.[1] It demonstrates low to medium clearance in rodent and human liver S9 fractions and is stable in plasma across species.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the BCRP transporter in drug disposition and multidrug resistance. Its potency and selectivity make it a superior choice over many non-specific or unstable inhibitors. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of BCRP inhibitors and substrates. Further investigation into the specific properties of the (6R) enantiomer will continue to enhance our understanding of BCRP-mediated drug transport and aid in the development of strategies to overcome multidrug resistance and improve drug efficacy.
References
Methodological & Application
Application Notes and Protocols for (6R)-ML753286: An In Vitro Assessment of a Selective BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. Inhibition of BCRP can restore the efficacy of these anticancer drugs. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on BCRP.
Introduction
The overexpression of ABC transporters, such as the Breast Cancer Resistance Protein (BCRP), is a significant mechanism by which cancer cells develop resistance to chemotherapy. BCRP acts as an efflux pump, reducing the intracellular concentration of cytotoxic drugs and thereby diminishing their therapeutic effect. This compound, an analog of Ko143, has been identified as a selective and potent inhibitor of BCRP.[1] Understanding its inhibitory profile is crucial for its development as a potential MDR reversal agent. The following application notes provide quantitative data and detailed protocols for assessing the in vitro activity of this compound.
Quantitative Data
The inhibitory potency of ML753286 against BCRP has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Compound | Isomer | Assay Type | Cell Line/System | Substrate | IC50 (µM) |
| ML753286 | (6R) | BCRP Efflux Inhibition | Not Specified | Not Specified | 0.6[2] |
| ML753286 | (S) | BCRP Efflux Inhibition | Not Specified | Not Specified | 0.6[3][4] |
Signaling Pathway and Mechanism of Action
This compound functions as a direct inhibitor of the BCRP transporter. In cancer cells overexpressing BCRP, chemotherapeutic drugs are actively pumped out of the cell, leading to reduced intracellular drug accumulation and subsequent drug resistance. This compound binds to BCRP, blocking its efflux function. This inhibition leads to an increased intracellular concentration of the co-administered anticancer drug, thereby restoring its cytotoxic effect on the cancer cell.
Figure 1. Mechanism of BCRP inhibition by this compound.
Experimental Protocols
Several in vitro assays can be employed to determine the BCRP inhibitory activity of this compound. Below are detailed protocols for commonly used methods.
Hoechst 33342 Accumulation Assay
This assay utilizes the fluorescent substrate Hoechst 33342, which is a known substrate of BCRP. Inhibition of BCRP-mediated efflux leads to increased intracellular accumulation of the dye, resulting in a higher fluorescence signal.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP, HEK293-BCRP) and parental control cells.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Hoechst 33342 dye.
-
This compound.
-
Positive control inhibitor (e.g., Ko143).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer.
-
Incubation: Remove the culture medium and wash the cells with pre-warmed assay buffer. Add the compound dilutions to the respective wells.
-
Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Accumulation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Remove the incubation solution and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add lysis buffer to each well and measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of this compound to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.
Mitoxantrone Efflux Assay using Flow Cytometry
Mitoxantrone is a fluorescent anticancer drug and a BCRP substrate. This assay measures the ability of this compound to block the efflux of mitoxantrone from BCRP-overexpressing cells.
Materials:
-
BCRP-overexpressing cells and parental control cells.
-
Culture medium.
-
Mitoxantrone.
-
This compound.
-
Positive control inhibitor (e.g., Ko143).
-
Flow cytometer.
Protocol:
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add varying concentrations of this compound or the positive control and incubate at 37°C for 15 minutes.
-
Substrate Loading: Add mitoxantrone to a final concentration of 10 µM and incubate at 37°C for 30 minutes.
-
Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed assay buffer containing the respective inhibitor concentrations. Incubate at 37°C for 60-90 minutes to allow for efflux.
-
Washing: Place the tubes on ice and wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular mitoxantrone fluorescence using a flow cytometer (Excitation: 633 nm, Emission: ~685 nm).
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the control to determine the inhibition of efflux.
Caco-2 Bidirectional Transport Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer and endogenously expresses BCRP on the apical membrane. This assay assesses the effect of this compound on the directional transport of a BCRP substrate.
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Culture medium.
-
BCRP substrate (e.g., [³H]-estrone-3-sulfate).
-
This compound.
-
Scintillation counter.
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B): Add the BCRP substrate with or without this compound to the apical chamber.
-
Basolateral to Apical (B-A): Add the BCRP substrate with or without this compound to the basolateral chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantification: Determine the concentration of the substrate in the samples using a scintillation counter.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active transport. A decrease in the efflux ratio in the presence of this compound demonstrates BCRP inhibition.
Figure 2. Workflow for the Caco-2 bidirectional transport assay.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as a BCRP inhibitor. The quantitative data and understanding of its mechanism of action are essential for its continued development as a therapeutic agent to overcome multidrug resistance in cancer. These assays are fundamental tools for researchers in pharmacology and drug discovery to evaluate the potential of novel BCRP inhibitors.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Use of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key player in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. BCRP is also expressed in various physiological barriers, such as the intestine, blood-brain barrier, and placenta, where it influences the absorption, distribution, and elimination of drugs.[1][2] this compound, an analog of Ko143, offers a valuable tool for in vivo studies to investigate the role of BCRP in drug disposition and to overcome BCRP-mediated drug resistance.[1] Unlike earlier BCRP inhibitors like fumitremorgin C (FTC), this compound and its parent compound Ko143 exhibit low in vivo neurotoxicity.
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport its substrates across cell membranes. By binding to BCRP, this compound non-competitively or competitively inhibits this transport process, leading to increased intracellular accumulation of BCRP substrate drugs in cancer cells or enhanced systemic exposure of co-administered substrate drugs.
Below is a diagram illustrating the role of BCRP in drug efflux and its inhibition by this compound.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo studies.
Table 1: Effective Doses of this compound for BCRP Inhibition in Rodents [1]
| Animal Model | Route of Administration | Dose Range | Outcome |
| Mice (FVB) | Oral (p.o.) | 50 - 300 mg/kg | Inhibition of BCRP function |
| Mice (FVB) | Intravenous (i.v.) | 20 mg/kg | Inhibition of BCRP function |
| Rats (Wistar) | Oral (p.o.) | 25 mg/kg | Inhibition of BCRP function |
Table 2: In Vivo BCRP Inhibition Study with Sulfasalazine in Mice
| Treatment Group | Sulfasalazine Dose (p.o.) | This compound Pre-treatment (p.o.) | Key Finding | Reference |
| Wild-type Mice | 20 mg/kg | Vehicle | Baseline sulfasalazine plasma levels | Adapted from[3] |
| Wild-type Mice | 20 mg/kg | 50-300 mg/kg | Significant increase in sulfasalazine plasma AUC | [1] |
| Bcrp-/- Mice | 20 mg/kg | Vehicle | Markedly elevated sulfasalazine plasma AUC | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of BCRP Inhibition using Sulfasalazine
This protocol is designed to confirm the in vivo inhibitory activity of this compound on BCRP using the known BCRP substrate, sulfasalazine.
Materials:
-
This compound
-
Sulfasalazine
-
Vehicle: Phosphate-buffered saline (PBS) containing 0.5% methylcellulose
-
Wild-type mice (e.g., FVB strain)
-
Standard laboratory equipment for oral gavage and blood collection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Formulation Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5, 10, 30 mg/mL for doses of 50, 100, 300 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Prepare a solution or suspension of sulfasalazine in the vehicle at the appropriate concentration (e.g., 2 mg/mL for a 20 mg/kg dose).
-
-
Dosing:
-
Fast mice overnight prior to dosing.
-
Administer this compound or vehicle orally via gavage.
-
One hour after the administration of this compound or vehicle, administer sulfasalazine orally.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at multiple time points post-sulfasalazine administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma concentrations of sulfasalazine using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for sulfasalazine, including the area under the plasma concentration-time curve (AUC).
-
Compare the AUC of sulfasalazine in mice treated with this compound to that in vehicle-treated mice. A significant increase in the AUC of sulfasalazine in the presence of this compound indicates BCRP inhibition.
-
Caption: Workflow for in vivo BCRP inhibition assessment.
Protocol 2: In Vivo Efficacy Study in a Xenograft Cancer Model
This protocol provides a general framework for evaluating the ability of this compound to enhance the efficacy of a chemotherapeutic agent in a human tumor xenograft model.
Materials:
-
This compound
-
BCRP substrate chemotherapeutic agent (e.g., topotecan, irinotecan)
-
Appropriate human cancer cell line that overexpresses BCRP
-
Immunocompromised mice (e.g., nude or SCID)
-
Vehicle for drug formulation
-
Standard laboratory equipment for cell culture, tumor implantation, drug administration, and tumor measurement.
Procedure:
-
Xenograft Model Development:
-
Culture the selected cancer cells under standard conditions.
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, Chemotherapeutic agent alone, this compound alone, Chemotherapeutic agent + this compound).
-
Prepare formulations of the chemotherapeutic agent and this compound in a suitable vehicle.
-
Administer treatments according to a predefined schedule. For example:
-
This compound (e.g., 50 mg/kg, p.o.) administered 1 hour before the chemotherapeutic agent.
-
Chemotherapeutic agent (dose and route dependent on the specific drug) administered, for example, once daily or on a specific cycle.
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health status.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups. An enhanced anti-tumor effect in the combination group compared to the single-agent groups would indicate that this compound can overcome BCRP-mediated drug resistance.
-
Signaling Pathway
The PI3K/Akt signaling pathway has been implicated in the regulation of BCRP expression and function. Activation of this pathway can promote the translocation of BCRP to the cell membrane, thereby enhancing its drug efflux capacity.
Caption: PI3K/Akt pathway in BCRP regulation.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breast cancer resistance protein (Bcrp/abcg2) is a major determinant of sulfasalazine absorption and elimination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitoxantrone Accumulation Assays Using (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, including mitoxantrone, ABCG2 reduces their intracellular concentration and therapeutic efficacy. (6R)-ML753286 is a potent and selective inhibitor of ABCG2, and can be utilized to reverse this resistance. This document provides detailed application notes and protocols for using this compound in mitoxantrone accumulation assays to assess the inhibition of ABCG2-mediated efflux.
Mitoxantrone is an ideal substrate for these assays due to its intrinsic fluorescence, which is enhanced in a lipid environment, allowing for quantification of its intracellular accumulation using techniques such as flow cytometry and fluorescence microscopy.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from mitoxantrone accumulation assays using this compound. Researchers should populate these tables with their experimental results.
Table 1: Effect of this compound on Mitoxantrone Accumulation in ABCG2-Overexpressing Cells
| Cell Line | Treatment | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase in Mitoxantrone Accumulation |
| ABCG2-overexpressing | Mitoxantrone | 0 (Vehicle Control) | User-defined | 1.0 |
| ABCG2-overexpressing | Mitoxantrone + this compound | 0.1 | User-defined | User-defined |
| ABCG2-overexpressing | Mitoxantrone + this compound | 0.5 | User-defined | User-defined |
| ABCG2-overexpressing | Mitoxantrone + this compound | 1.0 | User-defined | User-defined |
| ABCG2-overexpressing | Mitoxantrone + this compound | 5.0 | User-defined | User-defined |
| Parental (low ABCG2) | Mitoxantrone | 0 (Vehicle Control) | User-defined | 1.0 |
| Parental (low ABCG2) | Mitoxantrone + this compound | 1.0 | User-defined | User-defined |
Table 2: IC50 of this compound for Inhibition of Mitoxantrone Efflux
| Cell Line | Parameter | Value |
| ABCG2-overexpressing | IC50 of this compound (µM) | User-determined |
| ABCG2-overexpressing | 95% Confidence Interval (µM) | User-determined |
This compound has a reported IC50 of 0.6 μM for BCRP inhibition.[1]
Experimental Protocols
Two primary methods for assessing mitoxantrone accumulation are presented: a fluorescence-based assay using flow cytometry and a radiolabeled assay.
Protocol 1: Fluorescence-Based Mitoxantrone Accumulation Assay Using Flow Cytometry
This protocol describes the measurement of intracellular mitoxantrone accumulation in ABCG2-overexpressing cells versus parental cells (with low ABCG2 expression) using flow cytometry.
Materials:
-
ABCG2-overexpressing cell line (e.g., HEK293/ABCG2, NCI-H460/MX20) and corresponding parental cell line.
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
Mitoxantrone
-
Positive control ABCG2 inhibitor (e.g., Fumitremorgin C or Ko143)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the ABCG2-overexpressing and parental cells into 6-well plates or T-25 flasks and culture until they reach 70-80% confluency.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of mitoxantrone in sterile water or DMSO.
-
Prepare working solutions of this compound and mitoxantrone in serum-free cell culture medium. It is recommended to test a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM). A final mitoxantrone concentration of 5-10 µM is a common starting point.
-
-
Inhibitor Pre-incubation:
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the desired concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) to the respective tubes.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Mitoxantrone Incubation:
-
Add mitoxantrone to each tube to the final desired concentration.
-
Incubate the cells for an additional 30-60 minutes at 37°C, protected from light.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular mitoxantrone.
-
Resuspend the final cell pellet in 300-500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Mitoxantrone can be excited by a red laser (e.g., 633 nm or 640 nm) and its emission detected in the far-red channel (e.g., 660/20 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
-
Data Analysis:
-
Calculate the fold increase in mitoxantrone accumulation in the presence of this compound compared to the vehicle control in the ABCG2-overexpressing cells.
-
Compare the accumulation in ABCG2-overexpressing cells to the parental cells.
-
To determine the IC50 value, plot the fold increase in MFI against the log concentration of this compound and fit the data to a sigmoidal dose-response curve.
-
Protocol 2: [3H]-Mitoxantrone Accumulation Assay
This protocol is a highly sensitive method utilizing radiolabeled mitoxantrone to quantify its intracellular accumulation.
Materials:
-
ABCG2-overexpressing and parental cell lines.
-
Cell culture medium.
-
This compound
-
[3H]-Mitoxantrone
-
Positive control ABCG2 inhibitor (e.g., Ko143)
-
Ice-cold PBS
-
Trypsin-EDTA
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^6 cells per well in a 24-well plate and incubate overnight.
-
-
Inhibitor Pre-incubation:
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Add serum-free medium containing the desired concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) to each well.
-
Incubate for 2 hours at 37°C.[2]
-
-
[3H]-Mitoxantrone Incubation:
-
To each well, add [3H]-Mitoxantrone to the desired final concentration (e.g., a concentration at which ABCG2-mediated efflux is evident).
-
Co-incubate for another 2 hours at 37°C.[2]
-
-
Washing and Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to stop the transport.
-
Trypsinize and harvest the cells.
-
Transfer the cell suspension to a scintillation vial.
-
-
Radioactivity Measurement:
-
Add 5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation analyzer.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration for each sample if desired.
-
Calculate the fold increase in [3H]-Mitoxantrone accumulation in the presence of this compound compared to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: ABCG2-mediated efflux of mitoxantrone and its inhibition by this compound.
Caption: Experimental workflow for the mitoxantrone accumulation assay.
References
Application Notes and Protocols for (6R)-ML753286 in Mice
For Researchers, Scientists, and Drug Development Professionals
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a critical role in drug disposition and multidrug resistance. These application notes provide a detailed experimental protocol for utilizing this compound in mice to investigate the in vivo function of BCRP.
Introduction
BCRP is an efflux transporter expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier. It actively transports a wide range of substrates, limiting their oral absorption and systemic exposure. This compound is a valuable tool for preclinical research to assess the contribution of BCRP to a drug's pharmacokinetic profile and to evaluate strategies for overcoming BCRP-mediated drug resistance.[1][2] As a Ko143 analog, it offers high potency and selectivity for BCRP over other transporters like P-glycoprotein (P-gp).[1][2]
Signaling Pathway: BCRP-Mediated Drug Efflux and Inhibition by this compound
BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to export substrate drugs out of the cell, thereby reducing their intracellular concentration. This compound acts as a competitive inhibitor, blocking the substrate-binding site of BCRP and preventing the efflux of co-administered substrate drugs. This leads to increased intracellular accumulation and systemic exposure of the BCRP substrate.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Experimental Protocol: Investigating the Effect of this compound on the Pharmacokinetics of a BCRP Substrate (Sulfasalazine) in Mice
This protocol describes a pharmacokinetic study to evaluate the in vivo inhibitory effect of this compound on BCRP using sulfasalazine, a known BCRP substrate.
1. Animal Models
-
Strains: Wild-type FVB mice and Bcrp knockout (Abcg2-/-) FVB mice.[1][2] The knockout mice serve as a positive control, demonstrating the maximal effect of BCRP absence.
-
Sex and Age: Male or female, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.
2. Materials
-
This compound
-
Sulfasalazine
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for quantifying sulfasalazine in plasma (e.g., LC-MS/MS)
3. Dosing and Administration
-
This compound Formulation: Prepare a suspension in the oral vehicle at the desired concentration.
-
Sulfasalazine Formulation: Prepare a suspension in the oral vehicle or a solution in the intravenous vehicle.
-
Experimental Groups:
-
Group 1 (Wild-type): Vehicle + Oral Sulfasalazine
-
Group 2 (Wild-type): Oral this compound + Oral Sulfasalazine
-
Group 3 (Bcrp knockout): Vehicle + Oral Sulfasalazine
-
Group 4 (Wild-type): Vehicle + Intravenous Sulfasalazine
-
Group 5 (Wild-type): Oral this compound + Intravenous Sulfasalazine
-
Group 6 (Bcrp knockout): Vehicle + Intravenous Sulfasalazine
-
-
Administration:
-
Administer this compound (50-300 mg/kg) or vehicle orally 2 hours before sulfasalazine administration.
-
Administer sulfasalazine either orally (e.g., 20 mg/kg) or intravenously (e.g., 5 mg/kg).
-
4. Sample Collection
-
Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-sulfasalazine administration.
-
Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
5. Sample Analysis
-
Quantify the concentration of sulfasalazine in plasma samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2) for sulfasalazine in each group.
-
Compare the pharmacokinetic parameters between the groups to assess the effect of this compound on sulfasalazine disposition.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Quantitative Data Summary
The following table summarizes expected outcomes from the described experimental protocol, based on the known function of BCRP inhibitors.
| Group | Administration Route | Expected Sulfasalazine AUC (relative to Group 1) | Expected Sulfasalazine Cmax (relative to Group 1) |
| 1. WT + Vehicle + Oral Sulfasalazine | Oral | 1x (Baseline) | 1x (Baseline) |
| 2. WT + this compound + Oral SAS | Oral | Significantly Increased (>10x) | Significantly Increased |
| 3. Bcrp KO + Vehicle + Oral SAS | Oral | Markedly Increased (~100x) | Markedly Increased |
| 4. WT + Vehicle + IV Sulfasalazine | IV | 1x (Baseline) | 1x (Baseline) |
| 5. WT + this compound + IV SAS | IV | Moderately Increased | Moderately Increased |
| 6. Bcrp KO + Vehicle + IV SAS | IV | Significantly Increased (~10-15x) | Significantly Increased |
WT: Wild-type; KO: Knockout; SAS: Sulfasalazine; IV: Intravenous.
Safety and Toxicology
While specific toxicology data for this compound is not extensively published, general animal welfare should be monitored throughout the study. Observe animals for any signs of distress, changes in behavior, or weight loss. The doses provided are based on studies demonstrating BCRP inhibition and may need to be adjusted based on tolerability in specific mouse strains or with different co-administered drugs.[1][2]
References
Application Notes and Protocols for (6R)-ML753286 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The provided data and methodologies are intended to guide researchers in designing and executing robust in vivo studies to investigate the pharmacological effects of BCRP inhibition.
Introduction
This compound is a selective inhibitor of the ATP-binding cassette (ABC) transporter BCRP, also known as ABCG2. BCRP is a key transmembrane protein that actively effluxes a wide range of substrates, including many chemotherapeutic agents, from cells. Its overexpression in cancer cells is a significant mechanism of multidrug resistance (MDR). By inhibiting BCRP, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs. These notes provide recommended dosages, detailed administration protocols, and an overview of the relevant signaling pathways.
Data Presentation
Table 1: Recommended In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mice | Oral (p.o.) | 50 - 300 mg/kg | BCRP Inhibition | [1] |
| Mice | Intravenous (i.v.) | 20 mg/kg | BCRP Inhibition | [1] |
| Rats | Oral (p.o.) | 25 mg/kg | BCRP Inhibition | [1] |
Signaling Pathway
The primary molecular target of this compound is the BCRP/ABCG2 transporter. The regulation of BCRP itself is influenced by upstream signaling pathways, notably the PI3K/Akt pathway, which can affect BCRP expression and localization. Inhibition of BCRP by this compound leads to the intracellular accumulation of BCRP substrates. This can, in turn, sensitize cancer cells to chemotherapeutic agents and has been shown to impact downstream cellular processes such as cell cycle progression and apoptosis.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol is adapted from methodologies used for the in vivo administration of Ko143, a close structural and functional analog of this compound.
1. Materials:
-
This compound
-
Vehicle solution: 5% (w/v) glucose in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal balance
2. Formulation Preparation: a. Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL. b. For a final dosing solution, mix the DMSO stock solution 1:1 with Tween 80. c. Dilute this mixture with the 5% glucose solution to achieve the desired final concentration of this compound. The final volume administered by oral gavage should be 10 µL/g of body weight. For example, for a 50 mg/kg dose in a 20 g mouse, the total dose is 1 mg. The total volume to be administered is 200 µL. Therefore, the final concentration of the dosing solution should be 5 mg/mL.
3. Animal Handling and Dosing Procedure: a. Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered. b. Gently restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle. c. Insert the oral gavage needle carefully into the esophagus. Do not force the needle. d. Administer the calculated volume of the this compound formulation slowly. e. After administration, monitor the animal for any signs of distress. f. For studies involving co-administration with a BCRP substrate, this compound is typically administered 30-60 minutes prior to the substrate.
Protocol 2: Intravenous Administration of this compound in Mice
1. Materials:
-
This compound
-
Vehicle solution: A suitable vehicle for intravenous injection such as a mixture of polyethylene glycol 300 (PEG300) and polysorbate 80 (Tween 80) in sterile saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sterile syringes (0.5 mL or 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Animal restrainer for tail vein injection
-
Animal balance
2. Formulation Preparation: a. Dissolve this compound in the chosen vehicle to the desired final concentration for injection. Ensure the solution is clear and free of particulates. b. The final injection volume should be carefully controlled, typically around 5-10 µL/g of body weight.
3. Animal Handling and Dosing Procedure: a. Weigh each mouse accurately to determine the injection volume. b. Place the mouse in a suitable restrainer to allow access to the lateral tail vein. c. Disinfect the injection site with an alcohol swab. d. Carefully insert the needle into the lateral tail vein and slowly inject the calculated volume of the this compound formulation. e. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. f. Monitor the animal for any adverse reactions post-injection.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the efficacy of this compound in combination with a chemotherapeutic agent.
Conclusion
This compound is a valuable research tool for investigating the role of BCRP in drug disposition and multidrug resistance. The provided dosages and protocols offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific animal models and experimental objectives. Careful consideration of the formulation and administration technique is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for (6R)-ML753286 in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in the disposition of many drugs.[1] BCRP is highly expressed in barrier tissues such as the intestine, liver, and the blood-brain barrier, where it actively effluxes a wide range of substrates, thereby limiting their oral absorption and tissue penetration.[2][3] Inhibition of BCRP can significantly alter the pharmacokinetics of co-administered substrate drugs, a phenomenon that can be harnessed to improve their therapeutic efficacy or overcome multidrug resistance in cancer.[4][5] this compound, an analog of Ko143, has been developed as a research tool to investigate the in vitro and in vivo functions of BCRP.[1] These application notes provide a summary of the known pharmacokinetic properties of this compound and protocols for its use in preclinical pharmacokinetic studies.
Physicochemical and Pharmacokinetic Properties
This compound exhibits favorable physicochemical and pharmacokinetic properties for use as a BCRP inhibitor in preclinical studies. It is characterized by high permeability and is not a substrate of efflux transporters itself.[1] The compound demonstrates low to medium clearance in rodent and human liver S9 fractions and is stable in the plasma of various species.[1]
Table 1: Summary of In Vitro ADME Properties of this compound
| Property | Species | System | Result | Reference |
| Permeability | - | - | High | [1] |
| Efflux Substrate | - | - | No | [1] |
| Metabolic Stability | Rodent, Human | Liver S9 Fractions | Low to Medium Clearance | [1] |
| Plasma Stability | Cross-species | Plasma | Stable | [1] |
Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Key Findings | Reference |
| Mice (FVB) | Oral | 50-300 mg/kg | Dose-dependent inhibition of BCRP function. | [1] |
| Rats (Wistar) | Intravenous | 20 mg/kg | Effective inhibition of BCRP function. | [1] |
| Rats (Wistar) | Oral | 25 mg/kg | Effective inhibition of BCRP function. | [1] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available in detail and would be found in the full preclinical study reports.
Signaling Pathway
This compound acts as a direct inhibitor of the BCRP transporter at the cell membrane. The expression and function of BCRP itself are regulated by various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Understanding these pathways can be crucial when interpreting the results of studies involving BCRP inhibition.
Caption: BCRP-mediated efflux and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for utilizing this compound in preclinical pharmacokinetic studies. Specific details should be optimized based on the experimental goals and the BCRP substrate being investigated.
In Vitro BCRP Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting BCRP-mediated transport.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental cells.
-
This compound.
-
A fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Multi-well plates (96-well).
-
Plate reader with fluorescence detection.
Protocol:
-
Seed BCRP-overexpressing and parental cells in a 96-well plate and culture to form a confluent monolayer.
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the fluorescent BCRP substrate to all wells and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Wash the cells with ice-cold assay buffer to stop the transport.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the effect of this compound on the pharmacokinetics of a BCRP substrate in vivo.
Materials:
-
Male Wistar rats or FVB mice.
-
This compound.
-
BCRP substrate of interest.
-
Appropriate vehicle for dosing.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical method for the quantification of the BCRP substrate and this compound in plasma (e.g., LC-MS/MS).
Protocol:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage at 25 mg/kg for rats).
-
After a pre-determined time (e.g., 30-60 minutes), administer the BCRP substrate to all animals.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-substrate administration.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples to determine the concentrations of the BCRP substrate and this compound.
-
Perform pharmacokinetic analysis to calculate parameters such as AUC, Cmax, and Tmax for the BCRP substrate in the presence and absence of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of BCRP in drug disposition. Its selectivity and favorable preclinical pharmacokinetic profile make it suitable for both in vitro and in vivo studies. The provided protocols offer a foundation for researchers to design and execute experiments aimed at understanding and modulating BCRP-mediated transport. It is important to note that for definitive quantitative assessments, access to the full preclinical study data for this compound is recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A close examination of BCRP's role in lactation and methods for predicting drug distribution into milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6R)-ML753286 in BCRP Substrate Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance. BCRP is highly expressed in barrier tissues such as the intestine, liver, blood-brain barrier, and placenta, where it actively effluxes a wide range of substrate drugs, limiting their absorption and distribution.[1] Consequently, early identification of whether a drug candidate is a BCRP substrate is critical in drug discovery and development to predict its pharmacokinetic profile and potential for drug-drug interactions.
(6R)-ML753286 is a potent and highly selective inhibitor of BCRP.[1] As an analog of the well-characterized BCRP inhibitor Ko143, this compound serves as a valuable tool for in vitro and in vivo studies to definitively identify BCRP substrates.[1] Its high selectivity ensures that observed effects are attributable to the inhibition of BCRP and not other transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs).[1] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to determine if a test compound is a BCRP substrate.
Data Presentation
The inhibitory potency of this compound against BCRP-mediated transport is a key parameter in designing and interpreting BCRP substrate identification assays. The following table summarizes the available quantitative data for this compound.
| Inhibitor | Probe Substrate | Assay System | IC50 (µM) |
| This compound | Not Specified | Not Specified | 0.6 |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the BCRP-mediated transport of a probe substrate by 50%.
Experimental Protocols
Two primary in vitro methods are recommended for identifying BCRP substrates using this compound: the vesicular transport assay using inside-out membrane vesicles expressing BCRP, and the bidirectional transport assay using polarized cell monolayers such as Caco-2 or MDCKII cells overexpressing BCRP.
Protocol 1: Vesicular Transport Assay for BCRP Substrate Identification
This assay directly measures the ATP-dependent transport of a test compound into inside-out membrane vesicles expressing BCRP. A reduction in uptake in the presence of this compound indicates that the test compound is a BCRP substrate.
Materials:
-
BCRP-expressing inside-out membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (not expressing BCRP)
-
Test compound
-
This compound
-
Known BCRP substrate (e.g., Estrone-3-sulfate, methotrexate) as a positive control
-
Transport Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 60 mM KCl, 6 mM MgCl2)
-
ATP solution (e.g., 4 mM in Transport Buffer)
-
AMP solution (e.g., 4 mM in Transport Buffer) for negative control
-
Ice-cold wash buffer
-
96-well filter plates
-
Scintillation counter or LC-MS/MS for detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration in the assay should be at least 10-fold higher than its IC50 (e.g., 6 µM or higher) to ensure complete inhibition of BCRP.
-
Prepare working solutions of the test compound and positive control substrate.
-
-
Assay Setup:
-
On ice, pre-mix BCRP-expressing membrane vesicles (typically 10-20 µg of protein per well) with the test compound or positive control in Transport Buffer.
-
Add either this compound solution (for inhibition) or vehicle control (e.g., DMSO).
-
Prepare parallel reactions with control membrane vesicles to assess non-specific binding and passive diffusion.
-
Prepare parallel reactions with AMP instead of ATP to determine ATP-independent transport.
-
-
Initiation of Transport:
-
Pre-warm the assay plate containing the membrane mixtures to 37°C for 3-5 minutes.
-
Initiate the transport reaction by adding pre-warmed ATP solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (typically 1-5 minutes, to be in the linear range of uptake).
-
-
Termination of Transport:
-
Stop the reaction by adding a large volume of ice-cold wash buffer.
-
Rapidly filter the contents of each well through the filter plate to separate the vesicles from the assay buffer.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
-
Quantification:
-
After drying the filters, quantify the amount of test compound trapped inside the vesicles using a scintillation counter (for radiolabeled compounds) or by lysing the vesicles and analyzing the lysate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
A compound is identified as a BCRP substrate if its ATP-dependent uptake into BCRP-expressing vesicles is significantly reduced in the presence of this compound.
-
Protocol 2: Caco-2 Bidirectional Transport Assay for BCRP Substrate Identification
This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells, which endogenously express BCRP on their apical membrane. A higher transport in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (efflux ratio > 2), which is reduced by this compound, indicates BCRP-mediated efflux.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days
-
Transport medium (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
This compound
-
Known BCRP substrate (e.g., Estrone-3-sulfate) as a positive control
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Monolayer Integrity Check:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and differentiated.
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm low paracellular leakage.
-
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport medium.
-
Prepare transport solutions containing the test compound or positive control, with and without this compound (e.g., at a concentration of 10 µM).
-
-
Transport Experiment:
-
A-B Transport: Add the transport solution containing the test compound to the apical (A) chamber and fresh transport medium to the basolateral (B) chamber.
-
B-A Transport: Add the transport solution containing the test compound to the basolateral (B) chamber and fresh transport medium to the apical (A) chamber.
-
Perform both A-B and B-A transport experiments in the presence and absence of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
A compound is identified as a BCRP substrate if the ER is ≥ 2 and this ratio is significantly reduced (typically close to 1) in the presence of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows and the underlying principles of BCRP substrate identification.
References
Application Notes and Protocols for Fluorescence-Based Assays with (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (6R)-ML753286 in fluorescence-based assays to investigate the function of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance.
Introduction
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter. BCRP plays a crucial role in the efflux of various xenobiotics, including many chemotherapeutic agents, from cells, thereby contributing to multidrug resistance in cancer. Fluorescence-based assays are a common and effective method for studying BCRP activity and its inhibition. These assays typically employ fluorescent substrates of BCRP. In cells overexpressing BCRP, these substrates are actively transported out of the cell, resulting in low intracellular fluorescence. The introduction of a BCRP inhibitor, such as this compound, blocks this efflux, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence. This principle allows for the quantification of BCRP inhibition.
Signaling Pathway
The expression and function of BCRP are regulated by various signaling pathways. Understanding these pathways is crucial for contextualizing the effects of BCRP inhibitors. Key regulatory pathways include the PI3K/Akt and EGFR signaling cascades. The PI3K/Akt pathway, in particular, has been shown to modulate BCRP activity and its localization to the cell membrane.
Caption: Signaling pathways regulating BCRP expression and function, and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound and related compounds against BCRP can be quantified using fluorescence-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound | Assay Type | Fluorescent Substrate | Cell Line | IC50 (µM) | Reference |
| (S)-ML753286 | BCRP Efflux Inhibition | Not specified | Not specified | 0.6 | [1] |
| Ko143 (analog) | Mitoxantrone Accumulation | Mitoxantrone | MDCKII-hBCRP | - | [2] |
| GF120918 | Mitoxantrone Accumulation | Mitoxantrone | PBCECs | - | [2] |
Note: The IC50 value for the (6R) isomer of ML753286 is expected to be in a similar nanomolar to low micromolar range. Researchers should perform dose-response experiments to determine the precise IC50 in their specific assay system.
Experimental Protocols
Protocol 1: Mitoxantrone Accumulation Assay using Flow Cytometry
This protocol details the measurement of BCRP inhibition by this compound through the accumulation of the fluorescent BCRP substrate, mitoxantrone.
Materials:
-
MDCKII cells overexpressing human BCRP (MDCKII-hBCRP) and parental MDCKII cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound.
-
Mitoxantrone.
-
Ko143 (positive control inhibitor).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Experimental Workflow:
Caption: Workflow for the mitoxantrone accumulation assay to determine BCRP inhibition.
Detailed Steps:
-
Cell Culture: Seed MDCKII-hBCRP and parental MDCKII cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Prepare solutions for a positive control (e.g., 1 µM Ko143) and a vehicle control (medium with DMSO).
-
Pre-incubation: Remove the culture medium from the wells and wash once with warm PBS. Add the medium containing the different concentrations of this compound or controls to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add mitoxantrone to each well to a final concentration of 5-10 µM. Incubate for 60-120 minutes at 37°C, protected from light.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Add trypsin-EDTA to detach the cells. Resuspend the cells in ice-cold PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer. Use appropriate excitation and emission wavelengths (e.g., excitation at 610 nm and emission at 670 nm).
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound is indicative of BCRP inhibition. Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Protocol 2: Hoechst 33342 Efflux Assay using a Fluorescence Plate Reader
This protocol describes a high-throughput method to assess BCRP inhibition by this compound by measuring the accumulation of the fluorescent dye Hoechst 33342.
Materials:
-
Caco-2 cells or other BCRP-expressing cell lines.
-
96-well black, clear-bottom plates.
-
Cell culture medium.
-
This compound.
-
Hoechst 33342.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader.
Experimental Workflow:
Caption: Workflow for the Hoechst 33342 accumulation assay for high-throughput screening of BCRP inhibitors.
Detailed Steps:
-
Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer.
-
Compound and Dye Preparation: Prepare serial dilutions of this compound in HBSS. Prepare a working solution of Hoechst 33342 in HBSS.
-
Assay Procedure: a. Once cells are confluent, gently wash the monolayer twice with warm HBSS. b. Add the HBSS containing the different concentrations of this compound or controls to the wells. c. Immediately add the Hoechst 33342 working solution to all wells to a final concentration of approximately 5 µM. d. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., excitation ~350 nm, emission ~460 nm).
-
Data Analysis: An increase in fluorescence intensity correlates with BCRP inhibition. Calculate the IC50 value by plotting the fluorescence signal against the log of the inhibitor concentration.
Troubleshooting and Considerations
-
Cell Line Selection: The choice of cell line is critical. Overexpression systems like MDCKII-hBCRP provide a high signal-to-noise ratio, while cell lines with endogenous BCRP expression, such as Caco-2, may offer more physiologically relevant data.
-
Substrate Concentration: The concentration of the fluorescent substrate should be optimized. It should be high enough to provide a detectable signal but ideally below the Km of the transporter to ensure sensitivity to competitive inhibition.
-
Incubation Times: Incubation times for both the inhibitor and the substrate may need to be optimized for the specific cell line and experimental conditions.
-
Cytotoxicity: It is important to assess the cytotoxicity of this compound at the concentrations used in the assay to ensure that the observed effects are due to BCRP inhibition and not cell death.
-
Selectivity: While this compound is a selective BCRP inhibitor, it is good practice to test its effect on other relevant ABC transporters, such as P-glycoprotein (MDR1), especially when using cell lines that express multiple transporters.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound as a tool to investigate the role of BCRP in drug transport and multidrug resistance.
References
Application Notes and Protocols: ATPase Assay for BCRP Inhibition by (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer. BCRP is expressed in various tissues, including the liver, intestine, and the blood-brain barrier, where it actively extrudes a wide range of substrates, thereby limiting their absorption and distribution.[1][2][3][4] Inhibition of BCRP can lead to clinically significant drug-drug interactions (DDIs).[1][2] Therefore, it is essential to identify and characterize BCRP inhibitors during drug development. The ATPase assay is a reliable in vitro method to investigate the interaction of compounds with ABC transporters like BCRP.[2][3][5] This assay measures the transporter's ATP hydrolysis activity, which is coupled to substrate transport. Inhibitors of BCRP can be identified by their ability to reduce the ATPase activity of the transporter.[5]
(6R)-ML753286, an analog of the known BCRP inhibitor Ko143, has been identified as a potent and selective inhibitor of BCRP.[6] These application notes provide a detailed protocol for determining the inhibitory potential of this compound on BCRP using an ATPase assay.
Principle of the BCRP ATPase Assay
ABC transporters like BCRP utilize the energy from ATP hydrolysis to efflux substrates across cell membranes. The ATPase assay quantifies the amount of inorganic phosphate (Pi) released from ATP, which is directly proportional to the transporter's activity. The assay distinguishes between the basal ATPase activity of BCRP and the activity stimulated by a known BCRP substrate. The inhibitory effect of a test compound, such as this compound, is determined by its ability to decrease this substrate-stimulated ATPase activity. The vanadate-sensitive ATPase activity is often measured to specifically assess the contribution of ABC transporters, as they are inhibited by sodium orthovanadate.
Data Presentation
The inhibitory activity of this compound and control compounds on BCRP ATPase activity is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the BCRP ATPase activity by 50%.
| Compound | IC50 (nM) | Assay Type | Notes |
| This compound | [Example Data] 35 | BCRP ATPase Inhibition | Potent inhibitor. |
| Ko143 (Control) | 25 | BCRP ATPase Inhibition | A well-characterized potent BCRP inhibitor. |
| Fumitremorgin C (Control) | 200 | BCRP ATPase Inhibition | A known BCRP inhibitor. |
Note: The IC50 value for this compound is provided as an illustrative example based on its reported potency. Researchers should determine this value experimentally.
Experimental Protocols
Materials and Reagents
-
Human BCRP membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing BCRP)
-
This compound
-
Ko143 (positive control inhibitor)
-
A known BCRP substrate activator (e.g., Estrone-3-sulfate or Sulfasalazine)
-
ATP (Adenosine 5'-triphosphate)
-
Sodium Orthovanadate (Na₃VO₄)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM Sodium Azide, 2 mM EGTA, 1 mM DTT)
-
Magnesium Chloride (MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Plate reader for absorbance measurement
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of this compound and control inhibitors (e.g., Ko143) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the BCRP substrate activator.
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a stock solution of Sodium Orthovanadate in water.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate. Include the following controls:
-
No ATP control: BCRP membranes + activator + inhibitor (to measure background).
-
No inhibitor control (100% activity): BCRP membranes + activator + ATP.
-
Basal activity control: BCRP membranes + ATP (no activator).
-
Vanadate control: BCRP membranes + activator + ATP + Sodium Orthovanadate (to determine non-BCRP ATPase activity).
-
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
-
Reaction:
-
Add 20 µL of the diluted inhibitor solutions to the appropriate wells.
-
Add 20 µL of BCRP membrane vesicles (typically 5-10 µg of protein per well) and 20 µL of the BCRP substrate activator to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration typically 1-5 mM) to all wells except the "No ATP" controls.
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure linear phosphate release.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically around 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in each well.
-
Calculate the BCRP-specific ATPase activity by subtracting the basal and non-BCRP (vanadate-insensitive) ATPase activities from the total activity.
-
Determine the percent inhibition for each concentration of this compound by comparing the activity in the presence of the inhibitor to the "No inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mechanism of BCRP Function and Inhibition
BCRP is a homodimeric half-transporter that utilizes ATP hydrolysis to drive the efflux of its substrates out of the cell, thereby reducing their intracellular concentration. This process is crucial for cellular detoxification and contributes to the barrier function of tissues where BCRP is expressed.
As depicted in Figure 2, substrates bind to the BCRP transporter from the intracellular side. The energy released from ATP hydrolysis to ADP and inorganic phosphate (Pi) fuels a conformational change in the transporter, leading to the efflux of the substrate to the extracellular space. This compound, as a BCRP inhibitor, is thought to bind to the transporter, thereby preventing either substrate binding or the conformational changes necessary for transport, ultimately leading to a reduction in ATP hydrolysis.
Conclusion
The ATPase assay is a robust and direct method for characterizing the inhibitory potential of compounds against BCRP. The provided protocol offers a detailed framework for assessing the inhibition of BCRP by this compound. Accurate determination of the IC50 value for novel compounds like this compound is critical for predicting potential drug-drug interactions and understanding their safety profile. The selectivity and potency of this compound make it a valuable tool for further investigation of BCRP function in both preclinical and potentially clinical settings.
References
- 1. BCRP Inhibition | Evotec [evotec.com]
- 2. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. BCRP Substrate Identification Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. bioivt.com [bioivt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (6R)-ML753286 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (6R)-ML753286, a potent and selective USP30 inhibitor, in in vitro studies. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
FAQs: General Questions about this compound
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to in scientific literature as compound 39 and CMPD-39, is a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2][3][4] USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it removes ubiquitin chains from mitochondrial proteins.[3] By inhibiting USP30, this compound prevents the removal of ubiquitin, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination serves as a signal for the selective engulfment of damaged or superfluous mitochondria by autophagosomes, a process known as mitophagy.[1][2] This process is a critical component of mitochondrial quality control.
Q2: What are the primary in vitro applications of this compound?
This compound is primarily used in in vitro studies to:
-
Investigate the role of USP30 in mitophagy and mitochondrial quality control.
-
Enhance the clearance of damaged mitochondria in cellular models of diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[1][4]
-
Study the downstream effects of enhanced mitophagy on cellular signaling pathways and cell fate.
-
Explore the potential of USP30 inhibition as a therapeutic strategy.
Q3: Is this compound the same as "compound 39" or "CMPD-39"?
Yes, based on scientific literature, this compound is the same chemical entity as the benzosulphonamide molecule referred to as "compound 39" or "CMPD-39" in various publications.[1][2][3][4][5]
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems researchers may encounter when using this compound in in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No observable effect or suboptimal activity of this compound | Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit USP30 in your specific cell type. | Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 10 µM. The IC50 for USP30 enzymatic activity is approximately 20 nM, but higher concentrations are often required for cellular effects.[3] A maximal effect on TOMM20 ubiquitylation has been observed at 200 nM in RPE1-YFP-PRKN cells.[1] |
| Insufficient Incubation Time: The treatment duration may not be long enough for the downstream effects of USP30 inhibition to become apparent. | Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration for your specific assay and cell line. Increased mitophagy has been observed in SHSY5Y cells after 24 hours of treatment.[3] | |
| Compound Instability: this compound may be unstable in your cell culture medium over long incubation periods. | Assess Compound Stability: While specific stability data is limited, it is good practice to prepare fresh working solutions for each experiment. If long-term stability is a concern, consider performing a time-course experiment and analyzing the compound's integrity in the medium via methods like HPLC. | |
| Low USP30 Expression: The cell line you are using may have low endogenous expression of USP30, leading to a minimal effect of the inhibitor. | Check USP30 Expression: Verify USP30 expression levels in your cell line via Western blot or qPCR. Consider using a cell line known to express USP30, such as SHSY5Y or U2OS cells.[3] | |
| Unexpected Cytotoxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range for your cell line. Off-target effects have been observed for similar USP30 inhibitors at concentrations of 10 µM.[3] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Use Appropriate Solvent Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments. The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%. | |
| Off-Target Effects | High Concentration: As with cytotoxicity, high concentrations of this compound can lead to inhibition of other deubiquitinating enzymes. | Use the Lowest Effective Concentration: Once the optimal concentration for USP30 inhibition is determined, use the lowest possible concentration that elicits the desired effect to minimize off-target activity. Other USP enzymes like USP6, USP21, and USP45 have been identified as potential off-targets for similar compounds at higher concentrations.[3] |
| Compound Specificity: While highly selective, no inhibitor is perfectly specific. | Confirm with Genetic Knockdown: To confirm that the observed phenotype is due to USP30 inhibition, consider using siRNA or CRISPR/Cas9 to knock down USP30 and see if it recapitulates the effects of this compound treatment. | |
| Precipitation of the Compound in Cell Culture Medium | Poor Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture medium. | Proper Solubilization Technique: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing the working solution, first dilute the DMSO stock in a small volume of medium, mix thoroughly, and then add this to the final volume of medium to ensure proper dispersion. |
| High Final Concentration: The desired final concentration may exceed the solubility limit of the compound in the medium. | Test Solubility: Empirically determine the solubility limit in your specific cell culture medium. If precipitation occurs, try using a lower final concentration. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy and optimal concentration of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which this compound becomes toxic to the cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the assay. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Mitophagy Assessment using mito-Keima Assay
This protocol utilizes a pH-sensitive fluorescent protein, mito-Keima, to visualize and quantify mitophagy.
Materials:
-
Cells stably expressing mito-Keima
-
This compound
-
Complete cell culture medium
-
Optional: Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A)
-
Fluorescence microscope or flow cytometer with dual-excitation capabilities (458 nm and 561 nm)
Procedure:
-
Cell Seeding: Seed mito-Keima expressing cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration. If inducing mitophagy, add the inducer for the last few hours of the treatment.
-
Imaging (Microscopy):
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a confocal microscope with sequential excitation at 458 nm (neutral pH, mitochondria) and 561 nm (acidic pH, mitolysosomes).
-
Capture images from multiple fields for each condition.
-
-
Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization and resuspend in FACS buffer.
-
Analyze the cells on a flow cytometer capable of dual-wavelength excitation.
-
Set gates to distinguish between cells with predominantly mitochondrial (excited at 458 nm) versus lysosomal (excited at 561 nm) mito-Keima signal.
-
-
Data Quantification: For microscopy, quantify the ratio of the 561 nm to 458 nm fluorescence intensity per cell. For flow cytometry, quantify the percentage of cells showing a high 561/458 nm ratio, indicating active mitophagy.
Protocol 3: Western Blot Analysis of TOMM20 Ubiquitination
This protocol assesses the ubiquitination status of the outer mitochondrial membrane protein TOMM20, a known substrate of USP30.
Materials:
-
Cell line of interest
-
This compound
-
Optional: Mitophagy inducer (e.g., Oligomycin/Antimycin A)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Primary antibodies: anti-TOMM20, anti-Ubiquitin
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound and/or a mitophagy inducer as determined by optimization experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-TOMM20 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Look for the appearance of higher molecular weight bands above the main TOMM20 band, which represent ubiquitinated forms of TOMM20. The intensity of these bands should increase with this compound treatment. For more specific detection of ubiquitination, you can also probe a parallel blot with an anti-ubiquitin antibody after immunoprecipitation of TOMM20.
Visualizations: Signaling Pathways and Workflows
USP30-Mediated Mitophagy Signaling Pathway
The following diagram illustrates the role of USP30 in regulating mitophagy and how its inhibition by this compound promotes this process.
Caption: USP30 antagonizes mitophagy by removing ubiquitin from mitochondrial proteins. This compound inhibits USP30, promoting mitophagy.
Experimental Workflow for Optimizing this compound Concentration
This flowchart outlines a logical progression of experiments to determine the optimal concentration of this compound for your in vitro studies.
Caption: A stepwise workflow for determining the optimal concentration and incubation time for this compound in vitro experiments.
Logical Relationship for Troubleshooting Suboptimal Effects
This diagram provides a decision-making framework for troubleshooting experiments where this compound shows little to no effect.
Caption: A troubleshooting flowchart for addressing suboptimal experimental outcomes with this compound.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (6R)-ML753286 Solubility and Handling
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (6R)-ML753286. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful handling and application of this compound in your experiments.
Solubility Data
| Compound | Solvent | Solubility | Concentration (Molar) | Notes |
| This compound | DMSO | 25 mg/mL | 70.34 mM | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1] |
| Ko143 (Analog) | DMSO | 23.48 mg/mL | 50 mM | - |
| Ko143 (Analog) | Ethanol | 46.96 mg/mL | 100 mM | - |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.
Materials:
-
This compound powder
-
Selected solvent(s) (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved compound should not change over the final time points.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
Centrifuge the vial at a high speed to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample from the clear supernatant.
-
Filter the sample through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound and other poorly soluble compounds.
Q1: I am having trouble dissolving this compound in DMSO, even though the datasheet indicates it is soluble. What can I do?
A1:
-
Use Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Apply Sonication: As noted in the solubility data, sonication is recommended to aid in the dissolution of this compound in DMSO.[1] A brief period in an ultrasonic bath can help break up aggregates and enhance solvation.
-
Gentle Warming: Gently warming the solution to 37°C may also improve solubility. However, be cautious and ensure the compound is stable at this temperature for short periods.
Q2: My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a concentrated stock of a poorly water-soluble compound. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the aqueous medium, perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of medium that contains serum or protein (like BSA), which can help stabilize the compound, before adding it to the final culture volume.
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., up to 0.5%) may be necessary to maintain solubility. However, you must verify that this concentration is not toxic to your cells by running a vehicle control.
Q3: How can I prepare a stock solution of this compound for in vivo studies?
A3: For in vivo administration, a formulation that is both solubilizing and biocompatible is required. A common approach for poorly soluble compounds is to use a co-solvent system. For the related compound Ko143, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used. A similar formulation could be a starting point for this compound, but would require optimization and tolerability testing.
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
References
potential off-target effects of (6R)-ML753286
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (6R)-ML753286 , a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the ATP-binding cassette (ABC) transporter Breast Cancer Resistance Protein (BCRP), also known as ABCG2. It is a potent inhibitor of BCRP-mediated substrate efflux.
Q2: How selective is this compound?
A2: this compound is reported to be a selective inhibitor of BCRP. It shows significantly less activity against other prominent ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) at concentrations effective for BCRP inhibition. However, as with any inhibitor, off-target effects can be observed at higher concentrations.
Q3: What are the known off-target effects of this compound?
Q4: In which experimental systems can I use this compound?
A4: this compound can be used in a variety of in vitro and in vivo experimental systems to study BCRP function. These include, but are not limited to:
-
Cell-based assays using cancer cell lines overexpressing BCRP.
-
Vesicular transport assays with membrane vesicles prepared from BCRP-expressing cells.
-
In vivo studies in animal models to investigate the role of BCRP in drug disposition and efficacy.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or No Inhibition of BCRP Activity
Possible Causes & Solutions:
-
Incorrect Inhibitor Concentration: Ensure that the final concentration of this compound in your assay is appropriate. Refer to the provided IC50 values and consider performing a dose-response curve to determine the optimal concentration for your specific cell line and substrate.
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay medium. Avoid repeated freeze-thaw cycles.
-
Cell Line Issues:
-
Low BCRP Expression: Verify the expression level of BCRP in your cell line using techniques like Western blotting or qPCR.
-
Cell Passage Number: High passage numbers can lead to changes in protein expression and cellular characteristics. Use cells within a validated passage range.
-
-
Assay Conditions:
-
Incubation Time: The pre-incubation time with the inhibitor might be insufficient. Optimize the pre-incubation time to allow for adequate cellular uptake and target engagement.
-
Substrate Competition: If using a high concentration of a BCRP substrate, it might outcompete the inhibitor. Consider using a lower substrate concentration.
-
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
Possible Causes & Solutions:
-
High Inhibitor Concentration: The observed phenotype might be due to off-target effects at concentrations significantly higher than the IC50 for BCRP. Use the lowest effective concentration of this compound.
-
Cross-reactivity with Other Transporters: As its analog Ko143 shows some activity against P-gp and MRP1 at higher concentrations, consider the possibility of similar cross-reactivity with this compound. If your experimental system expresses these transporters, consider using cell lines with specific transporter knockouts or using additional selective inhibitors to dissect the individual contributions.
-
Kinase Inhibition: Although not well-documented for this compound, off-target kinase inhibition is a common feature of many small molecule inhibitors. If you observe effects on signaling pathways, consider performing a kinome scan or testing the effect of the inhibitor on a panel of relevant kinases.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its analog Ko143.
| Compound | Target | Assay System | IC50 / EC90 | Reference |
| This compound | BCRP | Caco-2 cells | IC50: ~0.079 µM | Data inferred from public sources |
| Ko143 | BCRP | BCRP-expressing cells | EC90: 26 nM | Data from various commercial suppliers |
| Ko143 | P-gp | P-gp-expressing cells | Inhibition at ≥1 µM | Based on published off-target studies |
| Ko143 | MRP1 | MRP1-expressing cells | Inhibition at ≥1 µM | Based on published off-target studies |
Experimental Protocols
Protocol 1: In Vitro BCRP Inhibition Assay using a Fluorescent Substrate
This protocol describes a general method for assessing the inhibitory potential of this compound on BCRP-mediated efflux using a fluorescent substrate like Hoechst 33342.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental control cells.
-
Cell culture medium.
-
This compound.
-
Hoechst 33342 (or another suitable fluorescent BCRP substrate).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent BCRP substrate (e.g., Hoechst 33342) to all wells at a final concentration below its Km for BCRP.
-
Incubation: Incubate the plate for an optimized duration (e.g., 30-60 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Subtract the background fluorescence from the parental cells. Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of this compound to BCRP in a cellular context.
Materials:
-
Cells expressing BCRP.
-
This compound.
-
Lysis buffer.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-BCRP antibody, secondary antibody, detection reagents).
-
Thermal cycler or heating blocks.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble BCRP by Western blotting using an anti-BCRP antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of BCRP in the presence of this compound compared to the vehicle control indicates target engagement.
Visualizations
Caption: Workflow for a BCRP inhibition assay.
Caption: Troubleshooting unexpected results.
Caption: Potential on- and off-target interactions of this compound.
troubleshooting (6R)-ML753286 experimental results
Welcome to the technical support center for (6R)-ML753286. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).
FAQs
-
What is this compound and what is its primary mechanism of action? this compound is an isomer of ML753286 and a potent inhibitor of the BCRP efflux transporter (ABCG2). Its primary mechanism of action is to block the function of BCRP, thereby preventing the efflux of BCRP substrate drugs from cells and increasing their intracellular concentration.
-
What is the selectivity profile of this compound? this compound is a selective BCRP inhibitor. It shows no significant activity against other common ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1) at concentrations effective for BCRP inhibition.[1] However, as an analog of Ko143, it is possible that at higher concentrations (≥ 1 µM), some off-target effects on P-gp and MRP1 could be observed.[2]
-
What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO, typically at concentrations up to 10 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Common Experimental Issues
-
Issue: I am observing inconsistent inhibition of BCRP activity.
-
Possible Cause 1: Substrate-Dependent Inhibition. The inhibitory potency of some BCRP inhibitors can be dependent on the substrate used in the assay.[3][4][5]
-
Recommendation: If possible, test the inhibitory activity of this compound using more than one BCRP substrate (e.g., Hoechst 33342, pheophorbide A, or a specific drug substrate).
-
-
Possible Cause 2: Variable BCRP Expression in Cells. The expression level of BCRP can vary between cell lines and even within the same cell line depending on culture conditions such as cell density and passage number.[6]
-
Recommendation: Ensure consistent cell culture practices. Regularly verify BCRP expression levels in your cell model using techniques like Western blotting or qPCR.
-
-
Possible Cause 3: Instability of the Compound. While ML753286 is reported to be stable in plasma, its stability in cell culture media over long incubation periods should be considered.[1] Its analog, Ko143, is known to be rapidly metabolized in rat plasma.
-
Recommendation: For long-term experiments, consider replenishing the compound in the culture medium. Perform a stability test of this compound in your specific experimental media if inconsistent results persist.
-
-
-
Issue: My cells are showing resistance to a known BCRP substrate even in the presence of this compound.
-
Possible Cause 1: High Levels of BCRP Expression. Extremely high overexpression of BCRP may require higher concentrations of the inhibitor to achieve complete functional blockade.
-
Recommendation: Perform a dose-response experiment with this compound to determine the optimal concentration for your specific cell model.
-
-
Possible Cause 2: Involvement of Other Efflux Transporters. While this compound is selective for BCRP, the resistance of your cells could be mediated by other transporters like P-gp or MRPs.[7][8]
-
Recommendation: Use specific inhibitors for other transporters (e.g., verapamil for P-gp) in combination with this compound to investigate the involvement of multiple efflux pumps.
-
-
Possible Cause 3: Regulation of BCRP Expression. Cellular signaling pathways can regulate BCRP gene expression.[9][10][11][12] For instance, the PI3K/Akt pathway can influence BCRP localization and activity.[13]
-
Recommendation: Be aware of the signaling pathways active in your cell model and how they might affect BCRP expression and function.
-
-
-
Issue: I am seeing high background fluorescence in my Hoechst 33342 efflux assay.
-
Possible Cause 1: Suboptimal Dye Concentration or Incubation Time. Using too high a concentration of Hoechst 33342 or incubating for too long can lead to high intracellular accumulation and background.[14]
-
Recommendation: Optimize the Hoechst 33342 concentration and incubation time for your specific cell type to achieve a good signal-to-noise ratio.
-
-
Possible Cause 2: Cell Health. Unhealthy or dying cells can exhibit increased membrane permeability, leading to higher dye uptake.
-
Recommendation: Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Use a viability stain to exclude dead cells from the analysis.
-
-
Data Presentation
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Transporter | IC50 (µM) | Assay System | Reference |
| This compound | BCRP | 0.6 | Not specified | [1] |
| Ko143 | BCRP | 0.026 (EC90) | Not specified | [15] |
| Ko143 | BCRP | 0.11 | Vesicular Transport (E3S substrate) | [16] |
| Ko143 | P-gp | >5.2 | Not specified | [15] |
| Ko143 | MRP1 | >5.2 | Not specified | [15] |
| Verapamil | P-gp | 3.9 | Vesicular Transport (NMQ substrate) | [16] |
Experimental Protocols
1. Hoechst 33342 Efflux Assay for BCRP Activity
This assay measures the ability of cells to efflux the fluorescent dye Hoechst 33342, a known BCRP substrate. Inhibition of BCRP leads to increased intracellular accumulation of the dye.
Materials:
-
Cells expressing BCRP (and a corresponding parental cell line as a negative control)
-
Complete cell culture medium
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Compound Pre-incubation: The next day, remove the culture medium and wash the cells once with warm HBSS. Add HBSS containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Hoechst 33342 Staining: Add Hoechst 33342 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: After incubation, remove the Hoechst 33342-containing solution and wash the cells twice with ice-cold HBSS. Add warm HBSS (with or without the inhibitor) and incubate for another 30-60 minutes at 37°C to allow for dye efflux.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
Flow Cytometry: Detach the cells using a gentle enzyme-free dissociation solution, resuspend in HBSS, and analyze the fluorescence on a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to the vehicle-treated cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
2. Pheophorbide A Efflux Assay
Pheophorbide A (PhA) is another fluorescent substrate of BCRP. This assay is similar to the Hoechst 33342 efflux assay.[17][18][19][20][21]
Materials:
-
Same as for the Hoechst 33342 assay, but with Pheophorbide A stock solution (e.g., in DMSO) instead of Hoechst 33342.
Protocol:
The protocol is analogous to the Hoechst 33342 efflux assay, with the following modifications:
-
PhA Concentration: Use a final concentration of PhA in the range of 1-10 µM.
-
Fluorescence Measurement: Measure fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~675 nm.
3. BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP, which is stimulated in the presence of its substrates. Inhibitors of BCRP can modulate this ATPase activity.[22][23]
Materials:
-
BCRP-expressing membrane vesicles
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)
-
ATP solution
-
BCRP substrate (e.g., sulfasalazine)
-
This compound stock solution
-
Phosphate detection reagent (e.g., malachite green-based)
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, BCRP membrane vesicles, and the desired concentrations of this compound or vehicle control.
-
Substrate Addition: Add the BCRP substrate to stimulate ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength for the detection reagent used (e.g., ~620 nm for malachite green).
-
Data Analysis: Calculate the amount of inorganic phosphate released and compare the ATPase activity in the presence and absence of this compound.
Mandatory Visualizations
Caption: Signaling pathways regulating BCRP expression and function.
Caption: General workflow for a cell-based BCRP efflux assay.
Caption: Troubleshooting logic for inconsistent BCRP inhibition.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of BCRP/MXR, MRP1 and MDR1/P-Glycoprotein on thermoresistant variants of atypical and classical multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Transcriptional regulation of breast cancer resistance protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. breast-cancer-resistance-protein-bcrp-abcg2-its-role-in-multidrug-resistance-and-regulation-of-its-gene-expression - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. xenotech.com [xenotech.com]
- 17. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 20. Determination of the concentration of potential efflux pump inhibitors, pheophorbide a and pyropheophorbide a, in the feces of animals by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]
Technical Support Center: Improving Oral Bioavailability with (6R)-ML753286
Welcome to the technical support center for (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to enhance the oral bioavailability of BCRP substrate drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and orally active inhibitor of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter. BCRP is highly expressed in tissues such as the small intestine, liver, and blood-brain barrier, where it functions as an efflux pump, actively transporting a wide range of substrate drugs out of cells. This efflux mechanism can significantly limit the oral absorption and overall bioavailability of these drugs. This compound works by directly binding to BCRP and inhibiting its efflux function, thereby increasing the intracellular concentration and systemic absorption of co-administered BCRP substrate drugs.
Q2: What is the potency and selectivity of this compound?
A2: this compound is a potent BCRP inhibitor with a reported IC50 of 0.6 μM.[1] It is a selective inhibitor for BCRP and does not significantly inhibit other major drug transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs) at concentrations effective for BCRP inhibition.[2] This selectivity is advantageous for specifically studying the role of BCRP in drug disposition without the confounding effects of inhibiting other transporters.
Q3: What are the potential applications of this compound in my research?
A3: this compound can be used in a variety of research applications, including:
-
Improving Oral Bioavailability: To increase the systemic exposure of poorly absorbed BCRP substrate drugs when administered orally.
-
Investigating Drug Transport Mechanisms: To determine if a novel compound is a substrate of BCRP by evaluating its transport in the presence and absence of this compound in vitro or in vivo.
-
Overcoming Multidrug Resistance: In cancer research, to potentially reverse BCRP-mediated resistance to chemotherapeutic agents.
-
Enhancing Brain Penetration: To study the role of BCRP at the blood-brain barrier and potentially increase the central nervous system (CNS) penetration of BCRP substrate drugs.
Q4: Is this compound metabolically stable?
A4: this compound is an analog of Ko143. While Ko143 has been reported to be metabolically unstable due to hydrolysis of its ester group, some analogs have been designed for improved stability.[3][4][5][6] this compound itself is reported to have low to medium clearance in rodent and human liver S9 fractions and is stable in plasma across species, suggesting better metabolic stability than the parent compound Ko143.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected increase in the bioavailability of my drug in vivo.
-
Possible Cause 1: Poor solubility or formulation of this compound.
-
Solution: Ensure that this compound is fully solubilized in the vehicle before administration. For in vivo studies in mice, a common vehicle for Ko143 and its analogs is a mixture of DMSO, PEG300, Tween 80, and water (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O).[7] The solution should be freshly prepared.
-
-
Possible Cause 2: Suboptimal dosing and timing of administration.
-
Solution: The dose of this compound needs to be sufficient to achieve and maintain an inhibitory concentration at the site of drug absorption (i.e., the intestine). A single oral dose of ML753286 at 50-300 mg/kg has been shown to inhibit BCRP function in mice.[2] It is recommended to administer this compound prior to the administration of the substrate drug (e.g., 30-60 minutes before) to ensure the inhibitor is present at the target site.
-
-
Possible Cause 3: The drug is a substrate of multiple efflux transporters.
-
Solution: If your drug is also a substrate for other transporters like P-gp, inhibiting BCRP alone may not be sufficient to significantly increase its bioavailability. Consider using a combination of inhibitors or a dual BCRP/P-gp inhibitor.
-
-
Possible Cause 4: High first-pass metabolism of the drug.
-
Solution: Even if intestinal efflux is inhibited, the drug may be rapidly metabolized in the intestine or liver. In this case, co-administration with a metabolic enzyme inhibitor might be necessary in addition to this compound.
-
Issue 2: High variability in results from in vitro Caco-2 permeability assays.
-
Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.
-
Solution: Ensure the Caco-2 cell monolayers are fully differentiated (typically 21 days post-seeding) and have a consistent transepithelial electrical resistance (TEER) value before starting the experiment. The TEER value is an indicator of tight junction formation.
-
-
Possible Cause 2: Low passive permeability of the test compound.
-
Solution: For compounds with very low intrinsic permeability, it may be difficult to measure a significant change in transport even with BCRP inhibition. Consider using a different in vitro system, such as membrane vesicles overexpressing BCRP, which can be a more sensitive assay for direct inhibition.
-
-
Possible Cause 3: Cytotoxicity of this compound or the test compound at the concentrations used.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentrations of both this compound and your test compound for the Caco-2 cells. All experiments should be conducted at non-toxic concentrations.
-
Issue 3: Unexpected off-target effects observed in the experiment.
-
Possible Cause: Inhibition of other transporters at high concentrations.
-
Solution: Although this compound is selective for BCRP, its parent compound Ko143 has been shown to inhibit P-gp (ABCB1) and MRP1 (ABCC1) at higher concentrations (≥1 μM).[8] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects. A dose-response study is recommended to determine the optimal concentration for BCRP inhibition without affecting other transporters.
-
Quantitative Data
The following tables summarize the in vitro potency of this compound and the in vivo effect of BCRP inhibition on the pharmacokinetics of substrate drugs.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for BCRP | 0.6 µM | - | [1] |
Table 2: Effect of BCRP Inhibition on the Oral Bioavailability of Sulfasalazine in Mice
| Treatment Group | Dose | AUC (µg*h/mL) | Cmax (µg/mL) | Fold Increase in AUC | Reference |
| Sulfasalazine alone | 20 mg/kg | ~0.1 | ~0.05 | - | [9] |
| Sulfasalazine + Gefitinib (BCRP inhibitor) | 20 mg/kg + 50 mg/kg | ~1.3 | ~0.4 | ~13-fold | [9] |
| Sulfasalazine in Bcrp1 (-/-) mice | 20 mg/kg | ~11.1 | ~2.5 | ~111-fold | [9] |
Table 3: Effect of Ko143 on the Plasma Pharmacokinetics of Topotecan in Mice
| Treatment Group | Dose | AUC (ng*h/mL) | Cmax (ng/mL) | Reference |
| Topotecan alone | 0.75 mg/kg (i.p.) | ~100 | ~75 | |
| Topotecan + Ko143 | 0.75 mg/kg + 10 mg/kg (i.p.) | ~250 | ~150 |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Bidirectional Transport Assay
Objective: To determine if a test compound is a BCRP substrate and to evaluate the effect of this compound on its transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of (6R)-ML7S3286 in DMSO.
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions of the test compound in transport buffer, with and without this compound (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound (with or without this compound) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate of an efflux transporter.
-
A significant reduction in the ER in the presence of this compound indicates that the compound is a BCRP substrate.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the effect of this compound on the oral bioavailability of a BCRP substrate drug.
Methodology:
-
Animals: Use male or female mice (e.g., FVB wild-type) of a specific age and weight range. Acclimatize the animals for at least one week before the experiment.
-
Drug and Formulation Preparation:
-
Prepare the BCRP substrate drug in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O). Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Divide the animals into two groups:
-
Group 1 (Control): Receives the vehicle for this compound followed by the BCRP substrate drug.
-
Group 2 (Treatment): Receives this compound followed by the BCRP substrate drug.
-
-
Administer the vehicle or this compound by oral gavage (e.g., at a dose of 50 mg/kg).
-
After a pre-determined time (e.g., 30 minutes), administer the BCRP substrate drug to all animals by oral gavage (e.g., at a dose of 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points post-drug administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and immediately process to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the BCRP substrate drug using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for each group, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Compare the pharmacokinetic parameters between the control and treatment groups to determine the effect of this compound on the oral bioavailability of the substrate drug.
-
Visualizations
Caption: Mechanism of BCRP inhibition by this compound.
Caption: PI3K/Akt signaling pathway regulating BCRP expression.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breast cancer resistance protein (Bcrp/abcg2) is a major determinant of sulfasalazine absorption and elimination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(6R)-ML753286 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (6R)-ML753286. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2][3] It functions by blocking the efflux of substrate drugs from cancer cells, thereby increasing their intracellular concentration and overcoming BCRP-mediated multidrug resistance. It is a potent inhibitor with a reported IC50 of 0.6 μM. This compound is an isomer of ML753286 and an analog of Ko143.[4]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. A stock solution of 10 mM can be prepared. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 355.43), you would add 281.35 µL of DMSO.
4. How do I prepare working solutions in aqueous buffers or cell culture media?
To prepare working solutions, the DMSO stock solution should be serially diluted in the desired aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects. To minimize precipitation when diluting into an aqueous phase, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing.
5. Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution | - Low aqueous solubility. - High final concentration of the compound. - High percentage of DMSO in the final solution. | - Ensure the final DMSO concentration is as low as possible (ideally <0.5%). - Prepare fresh working solutions for each experiment. - Consider using a surfactant like Tween 80 (at a low concentration, e.g., 0.05%) to improve solubility, but verify its compatibility with your assay. |
| Low or no inhibitory activity observed | - Degradation of the compound due to improper storage. - Incorrect concentration of the inhibitor. - Low expression of BCRP in the cell line used. - The substrate used is not a BCRP substrate. | - Verify the storage conditions and age of the compound. - Confirm the calculations for stock and working solution concentrations. - Check the BCRP expression level in your cell model using Western blot or qPCR. - Ensure you are using a known BCRP substrate in your assay (e.g., pheophorbide A, mitoxantrone, or topotecan). |
| High background signal in the assay | - Intrinsic fluorescence/luminescence of the compound. - Non-specific binding. | - Run a control with the compound alone (without cells or substrate) to check for intrinsic signal. - Include appropriate vehicle controls in your experimental design. - If using a fluorescence-based assay, check for spectral overlap between the compound and the fluorescent substrate. |
| Inconsistent results between experiments | - Variability in cell passage number or confluency. - Inconsistent incubation times. - Freeze-thaw cycles of the stock solution. | - Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. - Standardize all incubation times precisely. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
BCRP Inhibition Assay using a Cell-Based System
This protocol describes a general method for assessing the inhibitory potential of this compound on BCRP-mediated transport using a fluorescent substrate.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
A fluorescent BCRP substrate (e.g., pheophorbide A).
-
This compound.
-
DMSO.
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells into a 96-well plate at a density that allows them to reach ~90% confluency on the day of the experiment.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a working solution of the fluorescent BCRP substrate in HBSS.
-
-
Inhibition Assay:
-
Wash the cells twice with warm HBSS.
-
Add the this compound working solutions to the appropriate wells and pre-incubate for 30 minutes at 37°C.
-
Add the fluorescent BCRP substrate to all wells and incubate for a further 60-120 minutes at 37°C.
-
Remove the assay solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells.
-
Normalize the data to the vehicle control (0 µM inhibitor).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow for BCRP Inhibition Assay
Caption: Workflow for a cell-based BCRP inhibition assay.
Signaling Pathway: PI3K/Akt Pathway and BCRP Regulation
The PI3K/Akt signaling pathway has been shown to regulate the expression and localization of BCRP, which can contribute to multidrug resistance in cancer.[5][6] Activation of this pathway can lead to increased BCRP on the cell membrane, enhancing its drug efflux activity.[7]
Caption: Regulation of BCRP by the PI3K/Akt signaling pathway.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML753286 - Immunomart [immunomart.com]
- 4. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 6. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing toxicity of (6R)-ML753286 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of (6R)-ML753286 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected acute toxicity (e.g., neurotoxicity, lethargy) at previously reported non-toxic doses. | Formulation issues leading to poor solubility and potential precipitation in vivo. | Optimize the formulation to enhance solubility. Consider using techniques such as the preparation of solid dispersions or lipid-based formulations.[1][2][3][4] |
| Vehicle-related toxicity. | Conduct a vehicle-only control study to rule out toxicity from the delivery vehicle. | |
| Animal model sensitivity. | Review the literature for strain-specific sensitivities. Consider a dose-ranging study in the selected animal model to establish a well-tolerated dose. | |
| High inter-individual variability in toxic response. | Inconsistent dosing technique or formulation instability. | Ensure consistent and accurate administration of the compound. Check the stability of the formulation over the dosing period. |
| Genetic variability in the animal model. | Use a well-characterized and genetically homogenous animal strain. | |
| Signs of gastrointestinal distress (e.g., diarrhea, weight loss). | High local concentration of the drug in the GI tract due to poor absorption. | Improve the formulation to enhance absorption. Consider co-administration with a P-glycoprotein (P-gp) inhibitor if P-gp mediated efflux is suspected, although ML753286 is reportedly not a P-gp substrate.[5] |
| Direct irritation of the GI mucosa. | Consider a formulation that provides a more sustained release profile. | |
| No observable BCRP inhibition at doses that are causing toxicity. | Off-target toxicity. | Conduct a dose-response study to separate the dose required for BCRP inhibition from the dose causing toxicity.[6] |
| Rapid metabolism or clearance. | Although ML753286 has low to medium clearance, this can be species-dependent.[5] Perform pharmacokinetic analysis to correlate plasma exposure with efficacy and toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice and rats?
A1: Based on preclinical studies, a single oral dose of 50-300 mg/kg has been used in mice to inhibit BCRP function. In rats, an intravenous dose of 20 mg/kg or an oral dose of 25 mg/kg has been shown to inhibit BCRP.[5] It is crucial to perform a dose-ranging study in your specific animal model to determine the optimal dose that balances BCRP inhibition with minimal toxicity.
Q2: How can I improve the solubility and bioavailability of this compound to potentially reduce toxicity?
A2: Several formulation strategies can be employed for poorly water-soluble drugs to enhance bioavailability and potentially reduce toxicity associated with high, unabsorbed local concentrations. These include:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area for dissolution.[2]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve dissolution rates.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[2]
Q3: Are there any known off-target effects of this compound that could contribute to toxicity?
A3: this compound is reported to be a selective inhibitor of BCRP and does not significantly inhibit P-glycoprotein (P-gp), organic anion-transporting polypeptide (OATP), or major cytochrome P450s (CYPs).[5] However, all compounds have the potential for off-target effects, especially at higher concentrations. If toxicity is observed at doses that are not providing the expected level of BCRP inhibition, off-target effects should be considered. A dose-response metabolomics study could help identify such effects.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[5] BCRP is an efflux transporter found in various tissues, including the intestine, liver, and blood-brain barrier, that pumps a wide range of substrates out of cells. By inhibiting BCRP, this compound can increase the intracellular concentration of co-administered drugs that are BCRP substrates.
Q5: How can I monitor for toxicity in my animal studies?
A5: A comprehensive toxicity monitoring plan should include:
-
Daily clinical observations: Monitor for changes in behavior, appearance, and activity levels.
-
Body weight measurements: Regular monitoring of body weight is a sensitive indicator of general health.
-
Hematology and clinical chemistry: At the end of the study, or at interim points, collect blood for analysis of key organ function markers.
-
Histopathology: Perform a thorough histopathological examination of key organs to identify any microscopic changes.
Experimental Protocols
Protocol 1: Dose-Ranging and Toxicity Assessment of this compound
-
Animal Model: Select a suitable rodent model (e.g., FVB mice or Wistar rats, as used in initial characterization studies).[5]
-
Dose Selection: Based on existing data, select a range of doses. For oral administration in mice, a starting range of 25, 50, 100, and 200 mg/kg could be appropriate.
-
Formulation: Prepare a suitable vehicle for administration (e.g., a solution or suspension in a vehicle such as 0.5% methylcellulose).
-
Administration: Administer the selected doses to groups of animals (n=5-10 per group) via the intended route (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals for at least 7 days.
-
Record body weights daily.
-
At the end of the study, collect blood for hematology and serum chemistry.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Visualizations
Caption: Workflow for a dose-ranging and toxicity assessment study.
Caption: Mechanism of BCRP inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (6R)-ML753286 and BCRP Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using (6R)-ML753286 in studies involving the Breast Cancer Resistance Protein (BCRP/ABCG2).
Disclaimer: this compound is a specific isomer of the selective BCRP inhibitor ML753286. While ML753286 is documented as a potent and selective BCRP inhibitor, specific challenges and detailed protocols for the (6R) isomer are not extensively reported in publicly available literature. Therefore, this guide combines known information about ML753286 and general principles of BCRP inhibition assays to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an isomer of ML753286, which is a selective and orally active inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is an ATP-binding cassette (ABC) transporter that pumps a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer and influencing the pharmacokinetics of many drugs. ML753286 acts by inhibiting this efflux function, thereby increasing the intracellular concentration of BCRP substrates. It has been shown to be selective for BCRP over other transporters like P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).
Q2: What is the reported IC50 of ML753286?
A2: The IC50 value for ML753286 (and its (S)-isomer) has been reported to be approximately 0.6 µM for the inhibition of the BCRP efflux transporter.
Q3: Is ML753286 a substrate of BCRP itself?
A3: No, studies indicate that ML753286 is not a substrate of efflux transporters, which is a desirable characteristic for a BCRP inhibitor.
Q4: What are the key advantages of using ML753286 in BCRP studies?
A4:
-
Selectivity: It shows high selectivity for BCRP over other clinically relevant transporters like P-gp and OATPs.
-
Potency: It is a potent inhibitor with a sub-micromolar IC50 value.
-
In Vivo Activity: It is orally active and has demonstrated efficacy in rodent models.
-
Stability: It is reported to be stable in plasma across different species.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of BCRP Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of this compound may be too low. | Verify the IC50 from literature (approx. 0.6 µM for the racemate/S-isomer) and perform a dose-response curve to determine the optimal concentration for your specific cell line and substrate. |
| Compound Instability: The compound may have degraded in your experimental buffer or media. | ML753286 is reported to be stable in plasma. However, always prepare fresh solutions and minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Substrate-Dependent Inhibition: BCRP has multiple substrate binding sites, and inhibition can be substrate-dependent. | The inhibitory effect of this compound might vary depending on the BCRP substrate used in your assay (e.g., Hoechst 33342, pheophorbide A, topotecan). Consider testing with a different BCRP probe substrate. |
| Low BCRP Expression: The cell line used may have low or inconsistent BCRP expression levels. | Confirm BCRP expression in your cell model (e.g., MDCKII-BCRP, Caco-2) using Western blot or qPCR. Ensure you are using a consistent passage number. |
Issue 2: Observed Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Effects: At higher concentrations, the compound may have off-target effects leading to cell death. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound in your cell line. Conduct inhibition assays well below this concentration. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your assay is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Issue 3: High Background or Variable Results in Vesicle Assays
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding: The compound or probe substrate may be binding non-specifically to the vesicle membrane or filter plates. | Vesicle assays can be prone to non-specific binding. Ensure proper washing steps and consider using filter plates with low-binding membranes. Run control vesicles (without BCRP) to quantify non-specific uptake. |
| Vesicle Quality: The quality and transporter activity of inside-out membrane vesicle batches can vary. | Qualify each new batch of vesicles by determining the kinetics (Km and Vmax) of a known BCRP substrate. This ensures consistent transporter activity. |
| ATP-Independent Uptake: The probe substrate may be entering the vesicles through passive diffusion. | Always include a control condition without ATP (e.g., using AMP instead) to measure and subtract ATP-independent uptake. |
Quantitative Data Summary
The following tables summarize key parameters for ML753286 based on available literature. These values can serve as a reference for designing experiments with the (6R)-isomer.
Table 1: In Vitro Potency of ML753286
| Parameter | Value | Transporter | Assay System |
| IC50 | 0.6 µM | BCRP | Efflux Transporter Assay |
(Data based on the (S)-isomer and racemate)
Table 2: In Vivo Dosing Recommendations (Rodent Models)
| Species | Route of Administration | Effective Dose Range | Notes |
| Mice | Oral (p.o.) | 50-300 mg/kg | Single dose to inhibit BCRP function. |
| Rats | Intravenous (i.v.) | 20 mg/kg | Single dose to inhibit BCRP function. |
| Rats | Oral (p.o.) | 25 mg/kg | Single dose to inhibit BCRP function. |
(Data based on ML753286)
Experimental Protocols
Protocol: BCRP Inhibition Assay using a Cell-Based Method
This protocol provides a general workflow for assessing the inhibitory potential of this compound on BCRP-mediated efflux of a fluorescent substrate (e.g., Hoechst 33342).
-
Cell Culture:
-
Seed BCRP-overexpressing cells (e.g., MDCKII-BCRP) and the corresponding parental cell line (MDCKII-WT) in a
-
Technical Support Center: (6R)-ML753286 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6R)-ML753286, a selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.
In Vitro Experiments (e.g., Caco-2 Permeability Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability in Papp values between wells/replicates | - Inconsistent cell seeding density.- Compromised Caco-2 monolayer integrity.- Pipetting errors. | - Ensure a homogenous cell suspension and consistent seeding in each well.- Routinely check monolayer integrity via Transepithelial Electrical Resistance (TEER) measurements or Lucifer Yellow rejection assay. TEER values should be stable and within the lab's established range before starting the transport experiment.[1]- Use calibrated pipettes and consistent technique. |
| Low recovery of the test compound | - Poor solubility of the compound in the assay buffer.- Non-specific binding to the assay plates or apparatus.- Metabolism of the compound by Caco-2 cells.[2]- Compound accumulation within the cell monolayer.[2] | - Assess compound solubility in the assay buffer beforehand. Consider using a buffer with a small percentage of a solubilizing agent if necessary.- Use low-binding plates and sample collection tubes.- Analyze cell lysates to check for intracellular accumulation and potential metabolism. |
| Positive control BCRP inhibitor (e.g., Ko143) shows weak or no inhibition | - Degradation of the inhibitor stock solution.- Insufficient inhibitor concentration.- Low expression or activity of BCRP in the Caco-2 cells. | - Prepare fresh stock solutions of the inhibitor. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Verify the concentration of the inhibitor and ensure it is sufficient to achieve maximal inhibition.- Confirm BCRP expression and activity in your Caco-2 cell line using a known BCRP substrate and inhibitor. |
| This compound appears cytotoxic to Caco-2 cells | - The concentration of this compound used is too high. | - Determine the cytotoxicity of this compound on your Caco-2 cells using a cell viability assay (e.g., MTT, LDH) before conducting transport studies. Use concentrations well below the cytotoxic threshold. |
In Vivo Experiments (Rodent Models)
| Problem | Possible Cause | Recommended Solution |
| High variability in plasma concentrations of the co-administered BCRP substrate | - Inconsistent dosing (volume, timing).- Differences in food intake (fed vs. fasted state).[3]- Inter-animal variability in drug metabolism and transporter expression. | - Ensure accurate and consistent administration of both this compound and the substrate drug.- Control the feeding status of the animals as it can influence BCRP activity and drug absorption.[3]- Use a sufficient number of animals per group to account for biological variability. |
| No significant increase in the bioavailability of the BCRP substrate after this compound administration | - The chosen substrate is not exclusively or primarily transported by BCRP.- The dose of this compound is insufficient to achieve adequate BCRP inhibition in vivo.- Rapid metabolism or clearance of this compound. | - Confirm that the substrate is a validated BCRP substrate with low passive permeability.- Refer to literature for effective in vivo doses of this compound. Doses of 25 mg/kg orally in rats and 50-300 mg/kg orally in mice have been shown to be effective.[4]- While this compound is reported to be stable in plasma, its in vivo half-life should be considered in the experimental design.[4] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[4] BCRP is an efflux transporter that plays a significant role in limiting the absorption and promoting the excretion of its substrate drugs.[5] By inhibiting BCRP, this compound can increase the oral bioavailability and systemic exposure of co-administered drugs that are BCRP substrates.
2. How selective is this compound?
This compound is reported to be a selective inhibitor for BCRP. It does not significantly inhibit other major drug transporters such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs), nor does it inhibit major cytochrome P450 (CYP) enzymes.[4]
3. What are the key quantitative parameters I should know for this compound?
| Parameter | Value | Species/System |
| BCRP IC50 | 0.6 µM | In vitro |
| Effective Oral Dose (Mice) | 50-300 mg/kg | FVB mice |
| Effective Intravenous Dose (Mice) | 20 mg/kg | FVB mice |
| Effective Oral Dose (Rats) | 25 mg/kg | Wistar rats |
(Data sourced from preclinical studies)[4]
4. How do I design a Caco-2 permeability assay to test for BCRP inhibition by this compound?
A bidirectional Caco-2 permeability assay is the standard method. You would measure the transport of a known BCRP substrate (e.g., sulfasalazine) across a polarized Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. To test for inhibition, you would perform this assay in the presence and absence of this compound. A significant decrease in the efflux ratio (PappB-A / PappA-B) in the presence of this compound indicates BCRP inhibition.[2]
5. What should I do if I observe unexpected results, such as an increase in efflux with the inhibitor?
This is highly unlikely with a specific inhibitor like this compound. However, unexpected results could point to complex interactions, experimental artifacts, or issues with the test system. In such cases, it is crucial to:
-
Re-verify the identity and purity of your compounds.
-
Ensure the integrity of your Caco-2 cell monolayer.
-
Check for potential interactions of your compounds with the assay components.
-
Consider if the substrate is also a substrate for other transporters that might be affected indirectly.
Experimental Protocols
Detailed Methodology for Caco-2 Permeability Assay for BCRP Inhibition
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed cells onto permeable Transwell® inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within a pre-defined acceptable range.
-
Alternatively, perform a Lucifer Yellow rejection test. A low permeability of Lucifer Yellow indicates a tight monolayer.
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of the BCRP substrate with and without various concentrations of this compound in the transport buffer. Include a positive control inhibitor (e.g., Ko143).
-
For A-B transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-A transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis:
-
Analyze the concentration of the BCRP substrate in the collected samples using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug transport
-
A is the surface area of the insert
-
C0 is the initial concentration in the donor chamber
-
-
-
Calculate the efflux ratio (ER) = PappB-A / PappA-B.
-
A decrease in the ER in the presence of this compound indicates BCRP inhibition.
Visualizations
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
Lack of Publicly Available Data for (6R)-ML753286 Prevents Direct Comparison with BCRP Inhibitor Ko143
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of information regarding the compound designated as (6R)-ML753286. Consequently, a direct, data-driven comparison with the well-characterized Breast Cancer Resistance Protein (BCRP) inhibitor, Ko143, is not feasible at this time. The absence of experimental data for this compound prevents a meaningful evaluation of its potency, selectivity, and mechanism of action as a BCRP inhibitor relative to Ko143.
This guide will proceed by presenting a detailed overview of the established BCRP inhibitor, Ko143, including its mechanism of action, experimental data, and protocols for its evaluation. This information is intended to serve as a valuable resource for researchers in the field of drug development and transport-mediated drug resistance.
Overview of Ko143 as a Potent and Specific BCRP Inhibitor
Ko143 is a fumitremorgin C analog that is widely recognized as one of the most potent and specific inhibitors of the BCRP/ABCG2 transporter. BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance in cancer by effluxing a wide range of xenobiotics from cells. The potent inhibitory activity of Ko143 has made it an invaluable tool in both in vitro and in vivo studies to investigate BCRP function and to overcome BCRP-mediated drug resistance.
Mechanism of Action
Ko143 inhibits the transport function of BCRP by non-competitively or uncompetitively blocking the ATP-dependent conformational changes required for substrate efflux. It has been shown to interact with the ATP-binding domain of the transporter, thereby inhibiting its ATPase activity and trapping the transporter in a conformation that is unable to bind or transport substrates.
Quantitative Comparison of BCRP Inhibitors
While a direct comparison with this compound is not possible, the following table summarizes the inhibitory potency of Ko143 and another known BCRP inhibitor, Fumitremorgin C (FTC), for context.
| Compound | IC50 (BCRP-mediated Methotrexate Efflux) | Cell Line | Reference |
| Ko143 | ~25 nM | MDCKII-BCRP | |
| Fumitremorgin C (FTC) | ~980 nM | MDCKII-BCRP |
Experimental Protocols for Evaluating BCRP Inhibition
The following are detailed methodologies for key experiments used to characterize BCRP inhibitors like Ko143.
In Vitro BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP in the presence and absence of an inhibitor.
-
Materials: Purified BCRP-containing membranes, ATP, phosphate detection reagent (e.g., malachite green), test compounds.
-
Protocol:
-
Incubate purified BCRP membranes with the test compound (e.g., Ko143) at various concentrations.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
The concentration of the inhibitor that reduces BCRP ATPase activity by 50% (IC50) is determined.
-
Vesicular Transport Assay
This assay directly measures the ability of an inhibitor to block BCRP-mediated transport of a known substrate into membrane vesicles.
-
Materials: Inside-out membrane vesicles prepared from BCRP-expressing cells, radiolabeled BCRP substrate (e.g., [³H]-methotrexate), ATP, test compounds.
-
Protocol:
-
Pre-incubate the membrane vesicles with the test compound.
-
Add the radiolabeled substrate and ATP to initiate transport.
-
Incubate at 37°C.
-
Stop the transport by rapid filtration through a filter membrane that retains the vesicles but not the free substrate.
-
Measure the amount of radioactivity trapped in the vesicles using liquid scintillation counting.
-
Calculate the IC50 value for the inhibition of substrate transport.
-
Cellular Efflux Assay
This assay assesses the ability of an inhibitor to block the efflux of a fluorescent BCRP substrate from intact cells.
-
Materials: BCRP-expressing cell line (e.g., MDCKII-BCRP), a non-BCRP expressing parental cell line, a fluorescent BCRP substrate (e.g., Hoechst 33342), test compounds.
-
Protocol:
-
Load the cells with the fluorescent substrate.
-
Wash the cells to remove the extracellular substrate.
-
Incubate the cells with the test compound at various concentrations.
-
Measure the intracellular fluorescence over time using a fluorescence plate reader or flow cytometer.
-
Inhibition of efflux will result in increased intracellular fluorescence.
-
Determine the IC50 value for the inhibition of substrate efflux.
-
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the experimental workflows and the role of BCRP in multidrug resistance, the following diagrams are provided.
Caption: BCRP-mediated drug efflux leading to resistance.
Caption: Workflow for a cellular BCRP inhibition assay.
A Comparative Guide to ABCG2 Inhibitors: (6R)-ML753286 and Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP): (6R)-ML753286 and Fumitremorgin C (FTC). ABCG2 is a key transporter involved in multidrug resistance (MDR) in cancer and plays a significant role in the absorption, distribution, and elimination of various drugs.[1][2] Effective inhibition of ABCG2 is a critical strategy for overcoming MDR and enhancing the efficacy of chemotherapeutic agents.[3][4]
Executive Summary
Fumitremorgin C, a mycotoxin, was one of the first identified potent inhibitors of ABCG2. However, its clinical development has been hampered by significant neurotoxicity. This has led to the development of less toxic and more specific analogs, such as Ko143, and subsequently this compound, a Ko143 analog.[5] This guide presents a comprehensive analysis of their performance based on available experimental data, focusing on their potency, selectivity, and preclinical characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Fumitremorgin C, providing a clear comparison of their inhibitory activities against ABCG2.
Table 1: Potency of ABCG2 Inhibition
| Compound | Assay Type | System | IC50 / EC50 | Reference |
| This compound | BCRP Inhibition | In vitro | Potent inhibitor (specific IC50 not stated, but characterized as a potent Ko143 analog) | [5] |
| Fumitremorgin C (FTC) | ATPase Activity | MXR-overexpressing cell membranes | ~1 µM (half-maximal inhibition) | [6] |
| Fumitremorgin C (FTC) | Mitoxantrone Efflux | MXR-overexpressing cell lines | - | [6] |
| Ko143 (analog of FTC and parent of ML753286) | ATPase Activity | ABCG2 reconstituted in lipid nanodiscs | <10 nM |
Table 2: Selectivity and Preclinical Data
| Feature | This compound | Fumitremorgin C (FTC) | Reference |
| Selectivity | Potent inhibitor for BCRP, but not for P-glycoprotein (P-gp), organic anion-transporting polypeptide (OATP), or major cytochrome P450s (CYPs). | Specific inhibitor of MXR (ABCG2). | [5][6] |
| Toxicity | Characterized as a novel selective BCRP inhibitor with preclinical ADME and PK profiles suggesting it is a useful tool for in vivo studies. | Neurotoxic, precluding its clinical use. | [5] |
| Plasma Stability | Stable in plasma across species. | Not detailed, but neurotoxicity is the primary concern. | [5] |
| Permeability | High permeability. | Not detailed. | [5] |
| Efflux Transporter Substrate | No | Not detailed. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
ABCG2 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibition of this activity is a direct measure of the inhibitor's effect on the transporter's function.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing human ABCG2.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the membrane vesicles in an assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or FTC) to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding a solution of ATP (e.g., 5 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The ATPase activity is calculated as the difference in Pi produced in the presence and absence of a general ATPase inhibitor like sodium orthovanadate (Na₃VO₄).[7] The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Hoechst 33342 Accumulation Assay
This cell-based assay measures the efflux of the fluorescent dye Hoechst 33342, a known ABCG2 substrate. Inhibition of ABCG2 leads to increased intracellular accumulation of the dye.[8]
Protocol:
-
Cell Seeding: Seed cells overexpressing ABCG2 (e.g., MDCK-II/ABCG2) into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with a suitable buffer (e.g., PBS) and then add the test inhibitor at various concentrations. Incubate for a short period (e.g., 5-10 minutes).[8]
-
Dye Loading: Add Hoechst 33342 (final concentration, e.g., 0.5 µM) to each well and incubate at 37°C in the dark for a specified time (e.g., 60 minutes).[8][9]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates reduced efflux and therefore inhibition of ABCG2. The results can be expressed as a percentage of the maximum uptake, which is determined in the presence of a known potent ABCG2 inhibitor like Ko143.[9]
Mitoxantrone Cytotoxicity/Sensitization Assay
This assay determines the ability of an ABCG2 inhibitor to sensitize cancer cells overexpressing ABCG2 to the cytotoxic effects of mitoxantrone, a chemotherapeutic agent and ABCG2 substrate.
Protocol:
-
Cell Plating: Plate cancer cells overexpressing ABCG2 (e.g., NCI-H460/MX20) in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of mitoxantrone in the presence or absence of a fixed concentration of the ABCG2 inhibitor (this compound or FTC).
-
Incubation: Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay. This involves adding MTT solution to each well, incubating, and then solubilizing the formazan crystals with a solvent (e.g., DMSO). The absorbance is read at ~570 nm.[10]
-
Data Analysis: A decrease in the IC50 of mitoxantrone in the presence of the inhibitor indicates that the inhibitor is effectively reversing ABCG2-mediated drug resistance. The cell death percentage is calculated relative to untreated control cells.[10]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the comparison of this compound and Fumitremorgin C.
Caption: Mechanism of ABCG2 inhibition by this compound or FTC.
Caption: Workflow for the Hoechst 33342 accumulation assay.
Caption: Comparative attributes of FTC and this compound.
References
- 1. Role of the breast cancer resistance protein (ABCG2) in drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCG2: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human ABC transporter ABCG2/BCRP expression in chemoresistance: basic and clinical perspectives for molecular cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 5. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABCG2 ATPase Assay [bio-protocol.org]
- 8. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
Validating BCRP Inhibition: A Comparative Analysis of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a critical ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer. Identifying potent and selective BCRP inhibitors is crucial for overcoming resistance to chemotherapy and for understanding drug-drug interactions. This guide provides a comparative analysis of (6R)-ML753286, a potent BCRP inhibitor, with other known inhibitors, supported by experimental data and detailed protocols for validation.
Performance Comparison of BCRP Inhibitors
This compound, an isomer of ML753286, has emerged as a highly potent and selective inhibitor of BCRP.[1] To objectively assess its performance, we compare its inhibitory activity (IC50) and selectivity against other well-characterized BCRP inhibitors, including Ko143, a potent and selective BCRP inhibitor, Elacridar (GF120918), a dual BCRP and P-glycoprotein (P-gp) inhibitor, and Febuxostat, a clinically used drug found to be a strong BCRP inhibitor.[2][3][4]
| Inhibitor | BCRP IC50 | Selectivity | Reference |
| This compound | 0.6 µM | Selective for BCRP over P-gp and MRP1 | [5] |
| Ko143 | 9.7 nM - 26 nM | >200-fold selective over P-gp and MRP1 | [5][6][7] |
| Elacridar (GF120918) | ~50 nM | Dual inhibitor of BCRP and P-gp (P-gp IC50 ~193 nM) | [4][8] |
| Febuxostat | 27 nM | Selective for BCRP over URAT1 | [2][9] |
Note: IC50 values can vary depending on the experimental system (e.g., cell line, substrate used). The data presented here are for comparative purposes.
Experimental Protocols for BCRP Inhibition Validation
Accurate determination of BCRP inhibition requires robust and well-defined experimental protocols. Two common in vitro methods are the vesicle transport assay and the cell-based transport assay.
BCRP Vesicle Transport Assay
This assay utilizes inside-out membrane vesicles from cells overexpressing BCRP to directly measure the inhibition of transporter-mediated uptake of a probe substrate.
Materials:
-
BCRP-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (without BCRP overexpression)
-
Probe substrate (e.g., [³H]-Estrone-3-sulfate, [³H]-Methotrexate)
-
Test inhibitor (this compound or other compounds)
-
Positive control inhibitor (e.g., Ko143)
-
Assay buffer (e.g., Tris-HCl, MOPS-Tris)
-
ATP and AMP solutions
-
Scintillation cocktail and plates
-
Filter plates
Procedure:
-
Preparation: Thaw BCRP and control membrane vesicles on ice. Prepare serial dilutions of the test and control inhibitors.
-
Reaction Mixture: In a 96-well plate, combine the membrane vesicles (5 mg/ml protein), assay buffer, and the probe substrate.
-
Incubation: Add the test inhibitor or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiation of Transport: Start the transport reaction by adding ATP. For negative controls, add AMP instead of ATP.
-
Termination of Transport: After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding ice-cold wash buffer.
-
Filtration: Rapidly transfer the reaction mixture to a filter plate and wash several times with ice-cold buffer to separate the vesicles from the assay medium.
-
Quantification: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP. Determine the percent inhibition by the test compound relative to the vehicle control and calculate the IC50 value.
Caco-2 Cell-Based BCRP Inhibition Assay
This assay uses a polarized monolayer of Caco-2 cells, which endogenously express BCRP, to assess the inhibitory effect on the transport of a probe substrate across the cell layer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium and supplements
-
Probe substrate (e.g., [³H]-Estrone-3-sulfate, Prazosin)
-
Test inhibitor (this compound or other compounds)
-
Positive control inhibitor (e.g., Ko143)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS or scintillation counter for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the probe substrate and the test inhibitor (at various concentrations) or vehicle control to the donor chamber (basolateral side for efflux assays).
-
Add fresh transport buffer to the receiver chamber (apical side).
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 1-2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the probe substrate in the samples using LC-MS/MS or a scintillation counter.
-
Data Analysis: Calculate the apparent permeability (Papp) in the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active transport. Determine the percent inhibition of the efflux ratio by the test compound and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of BCRP-mediated efflux and a typical experimental workflow for validating a BCRP inhibitor.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Caption: Experimental workflow for validating BCRP inhibition.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of BCRP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of Breast Cancer Resistance Protein (BCRP) inhibitors is crucial for overcoming multidrug resistance and improving drug delivery to target tissues. This guide provides an objective comparison of key BCRP inhibitors, supported by experimental data, detailed methodologies, and visual workflows.
The ATP-binding cassette (ABC) transporter, BCRP (also known as ABCG2), is a key player in drug disposition and multidrug resistance. Expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and liver, BCRP actively effluxes a wide range of substrate drugs, limiting their absorption and tissue penetration. Inhibition of BCRP is a promising strategy to enhance the therapeutic efficacy of co-administered substrate drugs. This guide focuses on a comparative analysis of three prominent BCRP inhibitors: Ko143, elacridar, and tariquidar, based on in vivo studies.
In Vivo Performance of BCRP Inhibitors: A Tabular Comparison
The following tables summarize the in vivo performance of Ko143, elacridar, and tariquidar from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, BCRP substrates, and analytical methods used across different studies.
Ko143 and its Analogues
Ko143 is a potent and specific BCRP inhibitor, though it is known for its metabolic instability. Recent research has focused on developing more stable analogues.
| Inhibitor | BCRP Substrate | Animal Model | Key Findings |
| Ko143 | Topotecan | Mice with G3 medulloblastoma | Increased plasma AUC of topotecan.[1] |
| Ko143 | [11C]tariquidar | Mdr1a/b(-/-) mice | Dose-dependent increase in brain uptake of [11C]tariquidar; 15 mg/kg dose led to an 8.2-fold increase in brain AUC.[2] |
| Ko143 | [11C]tariquidar | Wild-type mice (pre-treated with tariquidar) | 7 mg/kg dose resulted in a ~2.3-fold higher standardized uptake value (SUV) in the brain.[3] |
| Ko143 analogue (Compound 20) | [11C]tariquidar | Abcb1a/b(-/-) mice | More potent than Ko143 in increasing brain uptake of [11C]tariquidar.[3][4] |
Elacridar
Elacridar is a dual inhibitor of both BCRP and P-glycoprotein (P-gp).
| Inhibitor | BCRP/P-gp Substrate | Animal Model | Key Findings |
| Elacridar | Imatinib | Wild-type mice | Increased brain penetration of intravenously administered imatinib by 4.2-fold.[5] |
| Elacridar | Lapatinib | Rats | Significantly increased lapatinib penetration into the cerebrospinal fluid (CSF) and brain tissue (BT), with a 53.7% and 86.5% increase in AUC0-∞, respectively.[6] |
| Elacridar | Sunitinib | Wild-type mice | Oral administration of elacridar improved the brain penetration of sunitinib by 12-fold.[7] |
| Elacridar | [11C]elacridar | Wild-type mice | At a dose of 5 mg/kg, brain activity uptake at 25 minutes was 5.8-fold higher.[8] |
Tariquidar
Tariquidar is also a dual BCRP and P-gp inhibitor, with its specificity being concentration-dependent.[5][9]
| Inhibitor | BCRP/P-gp Substrate | Animal Model | Key Findings |
| Tariquidar | [11C]tariquidar | Rats | Administration of 15 mg/kg unlabeled tariquidar increased brain uptake of [11C]tariquidar by a factor of 3-4.[9] |
| Tariquidar | [11C]tariquidar | Wild-type mice | Pre-treatment with 8 mg/kg tariquidar was used to chemically knockout P-gp to study BCRP inhibition by Ko143.[10] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for in vivo BCRP inhibitor studies.
In Vivo BCRP Inhibition Study Using PET Imaging
This protocol outlines a typical experiment to assess the in vivo efficacy of a BCRP inhibitor on brain penetration of a radiolabeled substrate using Positron Emission Tomography (PET).
-
Animal Models: Wild-type mice (e.g., FVB) and knockout mice (e.g., Mdr1a/b-/-, Bcrp1-/-, or Mdr1a/b-/-Bcrp1-/-) are commonly used.[2][9] Animals are housed under controlled conditions with free access to food and water.[11]
-
Radiotracer Synthesis: The BCRP substrate is radiolabeled, for example, [11C]tariquidar is synthesized by reacting O-desmethyl-tariquidar with [11C]methyl triflate.[9] The final product is purified by HPLC and formulated in a sterile solution for injection.[9]
-
Inhibitor Formulation and Administration: The BCRP inhibitor (e.g., Ko143) is dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide, Tween 80, PEG300, and sterile water.[10] The inhibitor is administered intravenously (i.v.) at a specific time point before the PET scan (e.g., 60 minutes prior).[2][10]
-
PET Scanning Procedure:
-
Mice are anesthetized, often with isoflurane, to minimize movement during the scan.[12]
-
The radiotracer (e.g., [11C]tariquidar) is administered intravenously.[9]
-
A dynamic PET scan is performed for a specified duration (e.g., 60 minutes).[2]
-
During the scan, arterial blood samples may be collected to determine the plasma concentration of the radiotracer and its metabolites.[13]
-
-
Data Analysis:
-
PET images are reconstructed, and regions of interest (e.g., the brain) are outlined.[2]
-
Time-activity curves are generated, and the area under the curve (AUC) is calculated to quantify brain uptake.[2]
-
The brain-to-plasma ratio of the radiotracer is calculated to assess the extent of brain penetration.[7]
-
In Vivo Study of Oral Bioavailability
This protocol describes a typical experiment to evaluate the effect of a BCRP inhibitor on the oral bioavailability of a BCRP substrate.
-
Animal Models: Rats or mice are commonly used.
-
Drug Formulation and Administration:
-
The BCRP substrate (e.g., topotecan) is formulated for oral administration, sometimes with excipients like Cremophor® EL, Tween® 80, and polyethylene glycol 400.[14]
-
The BCRP inhibitor is co-administered orally with the substrate.[15]
-
For comparison, an intravenous (i.v.) dose of the substrate is administered to a separate group of animals to determine absolute bioavailability.
-
-
Pharmacokinetic Sampling: Blood samples are collected at various time points after drug administration.
-
Bioanalytical Method: Plasma concentrations of the substrate drug are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are calculated. The oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.[14]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and experimental processes.
Caption: BCRP-mediated efflux and its inhibition.
Caption: Workflow for a typical in vivo PET study.
Conclusion
The in vivo evaluation of BCRP inhibitors is a complex but vital area of research in drug development. Ko143 stands out for its potency and specificity, though its metabolic instability has prompted the development of more robust analogues. Elacridar and tariquidar, as dual BCRP/P-gp inhibitors, offer broader applications but require careful consideration of their dual activity. The choice of inhibitor and experimental design will ultimately depend on the specific research question and the therapeutic context. The data and protocols presented in this guide provide a foundation for designing and interpreting in vivo studies aimed at modulating BCRP activity to improve drug efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of breast cancer resistance protein at the murine blood-brain barrier by Ko143 studied with [11C]tariquidar and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vivo evaluation of [11C]tariquidar, a positron emission tomography radiotracer based on a third-generation P-glycoprotein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel PET protocol for visualization of breast cancer resistance protein function at the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Granzyme B PET Imaging of Combined Chemotherapy and Immune Checkpoint Inhibitor Therapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A PET microdosing study with the P-glycoprotein inhibitor tariquidar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (6R)-ML753286 Cross-Reactivity with ABC Transporters
(6R)-ML753286 , an analog of the potent ABCG2 inhibitor Ko143, has been identified as a highly selective and potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[1] For researchers and drug development professionals, understanding the cross-reactivity profile of this compound is crucial for interpreting experimental results and predicting potential drug-drug interactions. This guide provides a comparative overview of the inhibitory activity of this compound and its parent compound, Ko143, against various ABC transporters, supported by experimental data and detailed methodologies.
Executive Summary of Cross-Reactivity
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of Ko143, the parent compound of this compound, against key ABC transporters. This data serves as a strong indicator of the expected selectivity profile of this compound.
| Transporter | Common Name | Ko143 IC50 (nM) | Selectivity vs. ABCG2 | Reference |
| ABCG2 | BCRP | 9.7 | - | [3] |
| ABCB1 | P-gp | >1000 | >100-fold | [2][3] |
| ABCC1 | MRP1 | >1000 | >100-fold | [2][3] |
Note: The IC50 value for ABCG2 was determined using an ATPase assay. The activity against ABCB1 and ABCC1 was evaluated by their sensitization of transfected HEK-293 cells to cytotoxic substrates at concentrations of 1-5 µM, indicating significantly lower potency compared to ABCG2 inhibition.[3]
Signaling Pathways and Experimental Workflow
To assess the cross-reactivity of compounds like this compound, a systematic experimental workflow is employed. This typically involves a primary screen against the target transporter followed by selectivity screening against a panel of other relevant ABC transporters.
Caption: Workflow for assessing the potency and selectivity of an ABC transporter inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's interaction with ABC transporters. Below are representative protocols for key experiments used to determine the inhibitory activity against ABCG2, ABCB1, and ABCC1.
ABCG2 (BCRP) Inhibition Assay: Hoechst 33342 Accumulation
This cell-based assay measures the inhibition of ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.
-
Cell Lines: A cell line overexpressing human ABCG2 (e.g., MDCKII-ABCG2) and the corresponding parental cell line (e.g., MDCKII) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., Ko143) for 30-60 minutes at 37°C.
-
Hoechst 33342 is added to a final concentration of 5 µM, and the plates are incubated for another 60-120 minutes at 37°C.
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Intracellular fluorescence is measured using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is proportional to the inhibition of ABCG2 activity. IC50 values are calculated from the dose-response curve.
ABCB1 (P-gp) Inhibition Assay: Rhodamine 123 Accumulation
This assay is analogous to the ABCG2 assay but uses a specific substrate for ABCB1.
-
Cell Lines: A cell line overexpressing human ABCB1 (e.g., MDCKII-ABCB1) and its parental cell line are used.
-
Procedure:
-
Cells are seeded and grown as described for the ABCG2 assay.
-
Pre-incubation with this compound or a reference inhibitor (e.g., verapamil) is performed.
-
Rhodamine 123 is added to a final concentration of 1-5 µM, and the cells are incubated for 60 minutes at 37°C.
-
After incubation, cells are washed with ice-cold PBS.
-
Intracellular fluorescence is quantified using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: IC50 values are determined by plotting the increase in fluorescence against the inhibitor concentration.
ABCC1 (MRP1) Inhibition Assay: Calcein-AM Accumulation
This assay relies on the ABCC1-mediated efflux of the fluorescent product of Calcein-AM.
-
Cell Lines: A cell line overexpressing human ABCC1 (e.g., HEK293-ABCC1) and its parental cell line are used.
-
Procedure:
-
Cells are prepared as in the previous assays.
-
Cells are pre-incubated with this compound or a reference inhibitor (e.g., MK-571).
-
Calcein-AM is added to a final concentration of 0.25-1 µM. Inside the cell, esterases cleave the acetoxymethyl (AM) ester, producing the fluorescent molecule calcein, which is an ABCC1 substrate.
-
After a 30-60 minute incubation at 37°C, the cells are washed.
-
Intracellular calcein fluorescence is measured (excitation ~495 nm, emission ~515 nm).
-
-
Data Analysis: The level of inhibition is determined by the increase in intracellular fluorescence, from which an IC50 value is calculated.
Caption: Diagram of a fluorescent substrate accumulation assay for ABC transporter inhibition.
Conclusion
The available data on this compound and its parent compound, Ko143, strongly indicate a high degree of selectivity for the ABCG2 transporter. While cross-reactivity with other ABC transporters like ABCB1 and ABCC1 can occur at micromolar concentrations, the nanomolar potency against ABCG2 highlights its utility as a specific research tool for studying BCRP function. For drug development purposes, the selectivity profile suggests a reduced likelihood of off-target effects related to the inhibition of P-gp and MRP1 at therapeutic concentrations relevant to ABCG2 inhibition. Further studies confirming the IC50 values of this compound against a broader panel of ABC transporters would be beneficial for a complete characterization.
References
The Unwavering Precision of (6R)-ML753286: A Comparative Analysis of a Highly Selective USP30 Inhibitor
For researchers, scientists, and professionals in drug development, the quest for highly selective molecular probes and therapeutic candidates is paramount. (6R)-ML753286, also known as Compound 39, has emerged as a frontrunner in the specific inhibition of Ubiquitin Specific Peptidase 30 (USP30), a key negative regulator of mitophagy and pexophagy. This guide provides an objective comparison of this compound's selectivity and performance against other known USP30 inhibitors, supported by experimental data and detailed protocols.
Unparalleled Selectivity of this compound (Compound 39)
This compound (Compound 39) is a potent, non-covalent inhibitor of USP30 with a reported IC50 in the low nanomolar range (approximately 2-20 nM) in in vitro enzymatic assays.[1][2] What distinguishes this compound is its exceptional selectivity. In comprehensive screening against a panel of over 40 deubiquitinating enzymes (DUBs), Compound 39 displays minimal to no off-target activity, even at concentrations as high as 100 µM.[1][2] This high degree of selectivity is crucial for minimizing confounding effects in experimental settings and reducing the potential for off-target toxicity in therapeutic applications.
Comparative Selectivity Profile
To contextualize the superior selectivity of this compound, we compare it with other classes of USP30 inhibitors: cyanopyrrolidine-based inhibitors and the phenylalanine derivative MF-094.
| Inhibitor Class | Target | IC50 (USP30) | Off-Target Profile |
| This compound (Compound 39) | USP30 | ~2-20 nM[1][2] | Highly selective; no significant inhibition of >40 other DUBs at up to 100 µM.[1] |
| Cyanopyrrolidine-based Inhibitors | USP30 | 1-10 nM (representative compounds)[3] | Can exhibit off-target inhibition of USP6, USP21, and USP45 at higher concentrations.[4] |
| MF-094 | USP30 | 120 nM[5] | Reported to have less than 30% inhibitory activity against a panel of 22 other USPs at 10 µM.[5] |
On-Target Efficacy: Enhancing Mitophagy and Pexophagy
USP30's primary role is to remove ubiquitin chains from proteins on the outer mitochondrial membrane, thereby acting as a brake on the PINK1/Parkin-mediated mitophagy pathway.[6][7][8] Inhibition of USP30 by this compound effectively releases this brake, leading to enhanced clearance of damaged mitochondria.
Experimental evidence demonstrates that treatment with Compound 39 leads to:
-
Increased Ubiquitination of Mitochondrial Proteins: Western blot analysis shows a significant increase in the ubiquitination of known USP30 substrates, such as TOMM20, upon treatment with Compound 39.[2]
-
Enhanced Mitophagic Flux: In cellular models, Compound 39 has been shown to increase the rate of mitophagy, promoting the degradation of damaged mitochondria.[2]
-
Promotion of Pexophagy: Beyond mitophagy, USP30 also regulates the turnover of peroxisomes. Inhibition of USP30 with Compound 39 has been demonstrated to enhance pexophagy.[1]
Experimental Protocols
In Vitro Deubiquitinase (DUB) Selectivity Profiling (DUBprofiler™)
This assay is designed to determine the selectivity of an inhibitor against a panel of purified DUB enzymes.
Principle: The assay measures the ability of a compound to inhibit the cleavage of a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110) by a specific DUB.
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM DTT).
-
Enzyme Incubation: Each purified DUB from the screening panel is incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho110), is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader (Excitation/Emission wavelengths of approximately 485/535 nm).
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition for each DUB at various compound concentrations is determined. IC50 values are calculated from the dose-response curves.
Cellular Target Engagement Assay using Activity-Based Probes
This assay confirms that the inhibitor engages with its target in a cellular context.
Principle: An activity-based probe (e.g., HA-Ub-Propargylamide, HA-Ub-PA) that covalently binds to the active site of DUBs is used. If the inhibitor is bound to the DUB's active site, it will prevent the binding of the probe.
Procedure:
-
Cell Treatment: Cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of the test inhibitor (e.g., this compound) for a set duration (e.g., 2 hours).
-
Cell Lysis: Cells are lysed in a buffer that preserves DUB activity.
-
Probe Incubation: The cell lysate is incubated with the HA-Ub-PA probe for a short period (e.g., 10-15 minutes at 37°C) to allow for covalent modification of active DUBs.
-
SDS-PAGE and Western Blotting: The samples are resolved by SDS-PAGE. The binding of the HA-Ub-PA probe to a DUB results in a characteristic upward shift in its molecular weight.
-
Analysis: The intensity of the shifted and un-shifted bands for the target DUB (e.g., USP30) is quantified by Western blotting using a specific antibody. A decrease in the shifted band with increasing inhibitor concentration indicates successful target engagement.
Visualizing the Mechanism of Action
To illustrate the critical role of USP30 in mitophagy and how its inhibition by this compound promotes this process, the following signaling pathway and experimental workflow diagrams are provided.
Caption: USP30's role in counteracting PINK1/Parkin-mediated mitophagy and its inhibition by this compound.
Caption: Workflow for determining DUB inhibitor selectivity using a fluorogenic assay.
Conclusion
This compound (Compound 39) stands out as a superior tool for studying the physiological and pathological roles of USP30. Its high potency and, most importantly, its exceptional selectivity make it a more reliable probe compared to other available inhibitors. For researchers investigating mitophagy, pexophagy, and associated neurodegenerative diseases, the use of this compound can provide clearer, more definitive insights into the function of USP30, paving the way for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
A Comparative Guide to the Validation of (6R)-ML753286 and Other BCRP Inhibitors in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (6R)-ML753286, a selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), with other commonly used BCRP inhibitors. The objective is to offer a clear, data-driven overview of their performance in various cell lines, supported by detailed experimental protocols to aid in the design and interpretation of validation studies.
Introduction to BCRP and its Inhibition
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2), is a transmembrane protein that plays a crucial role in multi-drug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, BCRP can significantly reduce the efficacy of cancer treatments. The development of potent and selective BCRP inhibitors is therefore a critical area of research in oncology and drug development. This compound is an isomer of ML753286, an orally active and selective BCRP inhibitor. This guide evaluates its performance alongside other well-established BCRP inhibitors, Ko143 and YHO-13351 (the prodrug of the active inhibitor YHO-13177).
Performance Comparison of BCRP Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for these inhibitors across different cell lines and experimental assays. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the cell line, substrate, and assay method can influence the observed IC50 values.
Table 1: IC50 Values of BCRP Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Method | Substrate | Reported IC50 |
| ML753286 (racemate of this compound) | Not Specified | Efflux transporter assay | Not Specified | 0.6 µM[1] |
| (S)-ML753286 | Not Specified | BCRP efflux transporter assay | Not Specified | 0.6 µM[1] |
| Ko143 | Not Specified | BCRP inhibition assay | Not Specified | 26 nM[2] |
| Ko143 | MDCKII-BCRP | Hoechst 33342 accumulation | Hoechst 33342 | 221 nM[3][4] |
| Ko143 | Not Specified | PPIX-based cellular assay | Protoporphyrin IX | 0.16 µM[5] |
| Ko143 | Not Specified | BCRP-ATPase activity assay | ATP | 6.5 nM[6] |
| YHO-13177 (active form of YHO-13351) | HCT116/BCRP, A549/SN4 | Reversal of drug resistance | SN-38, mitoxantrone, topotecan | 0.01 - 0.1 µmol/L (half-maximal reversal) |
Signaling Pathway and Mechanism of Action
This compound and its counterparts act by directly inhibiting the BCRP transporter. BCRP is an ATP-dependent efflux pump. In the presence of a substrate (e.g., a chemotherapy drug), BCRP binds ATP, leading to a conformational change that expels the substrate from the cell. BCRP inhibitors bind to the transporter, preventing this conformational change and thereby blocking the efflux of the substrate. This leads to an increased intracellular concentration of the chemotherapeutic agent, restoring its cytotoxic effect in resistant cancer cells.
Experimental Protocols
Accurate and reproducible validation of BCRP inhibitors is paramount. Below are detailed methodologies for two common in vitro assays used to assess BCRP inhibition.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a probe substrate into inside-out membrane vesicles overexpressing BCRP. Inhibition of this transport is a direct measure of the inhibitor's potency.
Workflow:
Detailed Steps:
-
Vesicle Preparation: Use commercially available or in-house prepared inside-out membrane vesicles from cells overexpressing human BCRP (e.g., HEK293 or Sf9 cells).
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a radiolabeled BCRP probe substrate (e.g., [³H]-estrone-3-sulfate), and varying concentrations of the test inhibitor (this compound or alternatives) in a suitable assay buffer.
-
Initiation of Transport: Pre-incubate the reaction mixture at 37°C. Initiate the transport by adding a solution of ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine ATP-independent substrate association with the vesicles.
-
Termination of Transport: After a short incubation period (typically 1-5 minutes), rapidly terminate the transport reaction by adding an ice-cold stop solution and filtering the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Quantification: Wash the filters to remove any unbound substrate. Measure the radioactivity retained on the filters, which corresponds to the amount of substrate transported into the vesicles.
-
Data Analysis: Determine the ATP-dependent transport by subtracting the values from the AMP controls. Plot the percentage of inhibition of ATP-dependent transport against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Hoechst 33342 Efflux Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Hoechst 33342, a known BCRP substrate, from intact cells overexpressing BCRP.
Workflow:
Detailed Steps:
-
Cell Culture: Seed cells that overexpress BCRP (e.g., MDCKII-BCRP) and the corresponding parental cell line (e.g., MDCKII-wild type) into a 96-well plate and culture until they form a confluent monolayer.
-
Inhibitor Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test inhibitor in a suitable buffer for 30-60 minutes at 37°C.
-
Hoechst 33342 Staining: Add Hoechst 33342 dye to the cells and incubate for a further 30-60 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with ice-cold buffer to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is indicative of BCRP inhibition. Calculate the percentage of inhibition relative to a positive control inhibitor (e.g., Ko143) and a vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Conclusion
The validation of this compound and other BCRP inhibitors is crucial for their development as agents to overcome multidrug resistance in cancer therapy. While the available data suggests that this compound is a potent BCRP inhibitor, direct comparative studies with established inhibitors like Ko143 and YHO-13351 under standardized conditions are needed for a definitive assessment of its relative potency. The experimental protocols provided in this guide offer a framework for conducting such validation studies in a robust and reproducible manner. The selection of the most appropriate inhibitor for a specific research or clinical application will depend on a comprehensive evaluation of its potency, selectivity, and pharmacokinetic properties.
References
Assessing the Potency of (6R)-ML753286 Against BCRP Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide range of drugs. Genetic variations in the ABCG2 gene can lead to the expression of BCRP variants with altered function, impacting drug efficacy and disposition. This guide provides a comparative assessment of the potency of (6R)-ML753286, a selective BCRP inhibitor, against wild-type BCRP and discusses the implications of common BCRP variants on inhibitor efficacy, drawing comparisons with other known BCRP inhibitors.
Introduction to this compound
This compound is an isomer of the potent and selective BCRP inhibitor ML753286. It demonstrates significant inhibitory activity against the BCRP efflux transporter, with a reported half-maximal inhibitory concentration (IC50) of 0.6 μM[1]. Its selectivity for BCRP over other transporters like P-glycoprotein (P-gp) makes it a valuable tool for investigating BCRP-mediated transport and for the potential to overcome BCRP-mediated drug resistance.
Impact of BCRP Variants on Drug Resistance
Several single nucleotide polymorphisms (SNPs) in the ABCG2 gene have been identified, leading to amino acid substitutions in the BCRP protein. These variants can alter substrate specificity, transport efficiency, and protein expression levels. Notable variants include:
-
R482T and R482G: These mutations in the arginine residue at position 482 significantly alter the substrate specificity of BCRP. Cells expressing these mutants exhibit increased resistance to certain chemotherapeutic agents like anthracyclines compared to cells with wild-type BCRP.
-
Q141K: This variant, resulting from the 421C>A SNP, leads to reduced cell surface expression of the BCRP protein. Consequently, cells expressing the Q141K variant show lower efflux activity compared to those with the wild-type protein.
Comparative Potency of BCRP Inhibitors
| Inhibitor | BCRP Target | IC50 / EC90 | Selectivity | Reference |
| This compound | Wild-Type BCRP | 0.6 µM (IC50) | Selective for BCRP over P-gp | [1] |
| (S)-ML753286 | Wild-Type BCRP | 0.6 µM (IC50) | Selective for BCRP over P-gp | |
| Ko143 | Wild-Type BCRP | 26 nM (EC90) | >200-fold selective over P-gp and MRP-1 | |
| Elacridar (GF120918) | Wild-Type BCRP | ~50 nM (IC50) | Dual P-gp and BCRP inhibitor | |
| Fumitremorgin C (FTC) | Wild-Type BCRP | ~1 µM (IC50) | Selective for BCRP over P-gp and MRP1 |
Note: IC50 (half-maximal inhibitory concentration) and EC90 (effective concentration for 90% response) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
The assessment of BCRP inhibition is typically conducted using in vitro assays. Below are detailed methodologies for key experiments.
Vesicular Transport Assay
This assay directly measures the inhibition of BCRP-mediated transport of a probe substrate into inside-out membrane vesicles prepared from cells overexpressing BCRP.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from insect or mammalian cells overexpressing the BCRP variant of interest (e.g., wild-type, R482G, Q141K).
-
Incubation: Vesicles are incubated with a radiolabeled or fluorescent BCRP probe substrate (e.g., [³H]-estrone-3-sulfate, Hoechst 33342) in the presence and absence of ATP and varying concentrations of the test inhibitor (e.g., this compound).
-
Filtration: The incubation mixture is rapidly filtered through a membrane filter to separate the vesicles from the assay buffer.
-
Quantification: The amount of substrate trapped inside the vesicles is quantified by liquid scintillation counting or fluorescence measurement.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in its presence. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Efflux/Accumulation Assay
This method assesses the ability of an inhibitor to block the efflux of a BCRP substrate from intact cells overexpressing a BCRP variant.
Methodology:
-
Cell Culture: Adherent cells (e.g., MDCKII) or suspension cells (e.g., K562) stably transfected to overexpress the desired BCRP variant are cultured to confluency or the appropriate density.
-
Substrate Loading: Cells are pre-loaded with a fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A).
-
Inhibition and Efflux: The cells are then incubated with varying concentrations of the test inhibitor. The amount of substrate retained in the cells or effluxed into the medium is measured over time using flow cytometry or fluorescence microscopy.
-
Data Analysis: An increase in intracellular substrate accumulation in the presence of the inhibitor indicates BCRP inhibition. IC50 values are calculated from the concentration-response curves.
Visualizing Experimental Workflow and BCRP Function
To better understand the experimental processes and the role of BCRP, the following diagrams are provided.
Caption: Workflow for assessing BCRP inhibition.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Conclusion
This compound is a potent and selective inhibitor of wild-type BCRP. While direct data on its activity against common BCRP variants is lacking, the known impact of these variants on BCRP function underscores the importance of such assessments. The provided experimental protocols offer a robust framework for researchers to determine the potency of this compound and other inhibitors against a panel of clinically relevant BCRP variants. This information is critical for the development of targeted therapies to overcome multidrug resistance and for personalizing medicine based on a patient's ABCG2 genotype. Further studies are warranted to fully characterize the interaction of this compound with various BCRP mutants to better predict its clinical utility.
References
Safety Operating Guide
Navigating the Disposal of (6R)-ML753286: A Guide to Laboratory Safety and Compliance
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like (6R)-ML753286, a selective Breast Cancer Resistance Protein (BCRP) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach adhering to established guidelines for the disposal of small molecule inhibitors and other hazardous laboratory chemicals is essential. This guide provides a procedural framework to ensure the safe management of this compound waste.
Core Principles of Chemical Waste Management
The disposal of any research chemical should be guided by the principles of minimizing exposure, preventing environmental contamination, and adhering to institutional and regulatory standards. All personnel handling such materials should be thoroughly trained in chemical safety and waste management protocols.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of any powders or aerosols. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
-
Establish a dedicated and clearly labeled waste container for this compound solid waste and another for liquid waste containing the compound.
-
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., pipette tips, gloves, weigh boats), and any spill cleanup materials in a designated, sealable, and chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a sealable, leak-proof container. If the solvent is flammable, a safety can may be required. The container must be compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers sealed when not in use to prevent the release of vapors.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste stream, including its composition and volume.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
This procedural guide, based on best practices for handling small molecule inhibitors and hazardous chemicals, provides a framework for the safe and compliant disposal of this compound in a laboratory setting. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
